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  • Product: 1-(5-Amino-2-fluorophenyl)ethanone hcl
  • CAS: 1261838-05-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(5-Amino-2-fluorophenyl)ethanone and its Hydrochloride Salt

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 1-(5-amino-2-fluorophenyl)ethanone and its hydrochloride salt. We will delve into its chemical iden...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 1-(5-amino-2-fluorophenyl)ethanone and its hydrochloride salt. We will delve into its chemical identity, synthesis, characterization, applications, and safety protocols, providing expert insights into its utility as a strategic building block in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Scaffolds

1-(5-Amino-2-fluorophenyl)ethanone, also known as 3-acetyl-4-fluoroaniline, is a substituted aromatic ketone that has garnered significant interest as a versatile intermediate in organic synthesis. Its structure uniquely combines three key functional groups: an aniline moiety, an acetyl group (ketone), and a fluorine atom. This trifecta of functionalities makes it a highly valuable precursor for constructing complex heterocyclic systems and drug candidates.

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The fluorine atom can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its electronic properties and lipophilicity. The aniline and ketone groups, in turn, serve as reactive handles for a wide array of chemical transformations, enabling the exploration of diverse chemical spaces in drug discovery programs. This guide provides the foundational knowledge required to effectively utilize this important chemical entity.

Chemical Identity and Physicochemical Properties

A clear understanding of the compound's identity is paramount for reproducible research. While often used and supplied as the hydrochloride salt for enhanced stability and handling, it is crucial to distinguish between the free base and its salt form.

It is common practice in chemical supply chains for the hydrochloride salt to be sold under the CAS number of the free base. Researchers should always verify the form of the material received through analytical characterization.

Property1-(5-Amino-2-fluorophenyl)ethanone (Free Base)1-(5-Amino-2-fluorophenyl)ethanone HCl
Synonyms 3-Acetyl-4-fluoroaniline, 5'-Amino-2'-fluoroacetophenoneEthanone, 1-(5-amino-2-fluorophenyl)-, hydrochloride
CAS Number 67500-19-0[1]Not consistently assigned; often referenced by the free base CAS.
Molecular Formula C₈H₈FNO[1]C₈H₉ClFNO
Molecular Weight 153.15 g/mol [1]189.62 g/mol
Appearance White to yellow solidOff-white to light yellow solid
Melting Point 76-77 °CData not consistently available; expected to be higher than the free base.
Boiling Point 295.8 °C (Predicted)Not applicable (decomposes)
Solubility Soluble in alcohols and ethers, slightly soluble in water.Soluble in water and polar organic solvents like methanol and DMSO.
Synthesis and Purification

The most common and efficient synthesis of 1-(5-amino-2-fluorophenyl)ethanone involves the selective reduction of its nitro precursor, 1-(2-fluoro-5-nitrophenyl)ethanone.

The conversion of the nitro group to an amine is a classic and reliable transformation. The Bechamp reduction, which uses iron metal in the presence of a weak acid like ammonium chloride, is particularly well-suited for this purpose due to its cost-effectiveness, scalability, and functional group tolerance.

Causality Behind Experimental Choices:

  • Iron Powder (Fe): Serves as the reducing agent. It is inexpensive and effective for nitro group reductions.

  • Ammonium Chloride (NH₄Cl): Acts as a proton source and helps to maintain a slightly acidic pH, which facilitates the reaction and prevents the formation of iron hydroxide sludge, making the workup cleaner.

  • Isopropanol/Water Co-solvent: This system is chosen to provide sufficient solubility for both the organic starting material and the inorganic reagents.

G cluster_main Synthesis of 1-(5-Amino-2-fluorophenyl)ethanone start 1-(2-Fluoro-5-nitrophenyl)ethanone reagents Fe powder, NH₄Cl Isopropanol/Water, Reflux start->reagents Reduction product 1-(5-Amino-2-fluorophenyl)ethanone (Free Base) reagents->product hcl_reagent HCl in Ether or Dioxane product->hcl_reagent Salt Formation hcl_salt 1-(5-Amino-2-fluorophenyl)ethanone HCl hcl_reagent->hcl_salt

Caption: Synthetic pathway from the nitro precursor to the free base and its HCl salt.

This protocol is a representative example based on established literature procedures.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(2-fluoro-5-nitrophenyl)ethanone (1.0 eq), iron powder (3.0 eq), and ammonium chloride (2.0 eq).

  • Solvent Addition: Add a mixture of isopropanol and water (typically a 4:1 ratio).

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and stir vigorously for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: After completion, cool the reaction to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with additional solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction: Transfer the filtrate to a separatory funnel. If necessary, add more water and an organic solvent like dichloromethane. Separate the organic layer, and extract the aqueous layer again with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

The crude product is typically purified by column chromatography on silica gel.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A mixture of hexane and ethyl acetate is commonly used. The polarity is optimized to achieve good separation (e.g., a gradient starting from 10% ethyl acetate in hexane). The product, being more polar than non-polar impurities, will elute later.

The purified free base is often converted to the hydrochloride salt to improve its stability, crystallinity, and ease of handling.

  • Dissolve the purified 1-(5-amino-2-fluorophenyl)ethanone in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic and chromatographic methods should be employed.

G cluster_workflow Analytical Workflow for Quality Control cluster_spectroscopy Spectroscopy (Identity) cluster_chromatography Chromatography (Purity) raw_sample Crude or Purified Sample nmr NMR Spectroscopy ¹H, ¹³C, ¹⁹F NMR for structural confirmation raw_sample->nmr ms Mass Spectrometry Confirms molecular weight raw_sample->ms hplc HPLC/UPLC Determines purity (%) raw_sample->hplc tlc TLC Monitors reaction progress & purity raw_sample->tlc final_product Confirmed Structure & Purity >95% nmr->final_product ms->final_product hplc->final_product

Caption: A typical analytical workflow for structure and purity validation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms. For 1-(5-amino-2-fluorophenyl)ethanone, one would expect to see:

    • A singlet for the methyl protons (-COCH₃) around 2.5 ppm.

    • A broad singlet for the amine protons (-NH₂) which can vary in chemical shift.

    • A complex multiplet pattern for the three aromatic protons, with couplings to each other and to the fluorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This confirms the carbon skeleton. Key signals would include the carbonyl carbon (~195-200 ppm), aromatic carbons (showing C-F coupling), and the methyl carbon (~25-30 ppm).

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For the free base, the expected molecular ion peak [M+H]⁺ would be at m/z 154.06.[2]

  • HPLC (High-Performance Liquid Chromatography): HPLC is the gold standard for determining the purity of a compound. Using a suitable column (e.g., C18) and mobile phase, the percentage purity can be accurately quantified.

Applications in Research and Drug Development

The true value of 1-(5-amino-2-fluorophenyl)ethanone HCl lies in its role as a versatile building block. The reactive amino and ketone functionalities allow for its elaboration into a vast number of more complex structures, particularly heterocyclic scaffolds that are prevalent in pharmaceuticals.

  • Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The subject compound can be used to construct pyrazoles, quinolines, and other ring systems that are known to interact with the ATP-binding site of kinases.

  • Precursor for Bioactive Molecules: The aniline nitrogen can be acylated, alkylated, or used in cyclization reactions (e.g., Friedländer annulation to form quinolines). The ketone can undergo reactions such as aldol condensations, reductive aminations, or serve as a handle to build side chains.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it can be used as a "fragment" to screen against biological targets. Hits can then be optimized and grown into more potent leads. The fluorophenyl moiety is a common and effective fragment in FBDD.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. This information is synthesized from typical Safety Data Sheets (SDS) for aminophenyl ketones.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3] Work in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Keep away from heat, sparks, and open flames.

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong acids.

Conclusion

1-(5-Amino-2-fluorophenyl)ethanone and its hydrochloride salt are high-value chemical intermediates that serve as fundamental building blocks in the synthesis of complex organic molecules. Its strategic combination of a fluorinated aromatic ring, an aniline, and a ketone provides medicinal chemists with a powerful tool for developing novel therapeutics. A thorough understanding of its synthesis, purification, characterization, and safe handling, as detailed in this guide, is essential for its effective application in research and development.

References

  • ChemicalRegister. (n.d.). ETHANONE,1-(2-AMINO-5-FLUOROPHENYL)-2-CHLORO- (CAS No. 128076-64-2) Suppliers. Retrieved from [Link]

  • Krüger, G., Keck, J., Noll, K., & Pieper, H. (1984). Synthesis of further amino-halogen-substituted phenyl-aminoethanols. Arzneimittelforschung, 34(11A), 1612-24. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(5-amino-2-fluorophenyl)ethanone (C8H8FNO). Retrieved from [Link]

  • Nantong Zandery BioTechnology Co.,LTD. (n.d.). 1-(5-Amino-2-Fluorophenyl)ethanone. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:93102-96-6 | 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. Retrieved from [Link]

  • Moustafa A. Gouda, et al. (2018). An Overview on Synthetic Strategies to 3-Acylcoumarins. Indian Journal of Heterocyclic Chemistry, 28(4).
  • Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • Google Patents. (2015). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

Sources

Exploratory

5-Amino-2-fluoroacetophenone hydrochloride chemical structure

Topic: 5-Amino-2-fluoroacetophenone Hydrochloride: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Format: In-depth Technical Guide High-Purity Scaffold for Kinase & Ion Channel Modulato...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Amino-2-fluoroacetophenone Hydrochloride: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Format: In-depth Technical Guide

High-Purity Scaffold for Kinase & Ion Channel Modulator Synthesis

Executive Summary & Chemical Identity

5-Amino-2-fluoroacetophenone (CAS: 67500-19-0, Free Base) is a critical aromatic building block in medicinal chemistry, specifically valued for its orthogonal reactivity. The fluorine atom at the ortho position to the acetyl group provides metabolic stability and modulates the pKa of the neighboring amine, while the meta positioning of the acetyl and amino groups allows for the construction of fused heterocycles (e.g., quinolines, indoles) and complex benzamides.

This guide details the physicochemical properties, validated synthetic routes, and quality control protocols for the hydrochloride salt form, which is often generated in situ or isolated to enhance shelf-life stability against oxidation.

Chemical Structure & Identifiers[1]
PropertySpecification
IUPAC Name 1-(5-Amino-2-fluorophenyl)ethanone hydrochloride
Common Name 5-Amino-2-fluoroacetophenone HCl
CAS Number (Free Base) 67500-19-0
CAS Number (Precursor) 79110-05-7 (1-(2-Fluoro-5-nitrophenyl)ethanone)
Molecular Formula C₈H₈FNO[1][2] · HCl
Molecular Weight 153.15 g/mol (Free Base) / 189.61 g/mol (HCl Salt)
SMILES CC(=O)C1=C(F)C=CC(N)=C1.Cl
Appearance Off-white to pale yellow crystalline solid
Melting Point 76–85 °C (Free Base); >200 °C (HCl Salt, decomp)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (Free Base)

Synthetic Pathways & Production Logic

The synthesis of 5-amino-2-fluoroacetophenone typically proceeds via the reduction of its nitro-precursor. The choice of reduction method is critical to avoid defluorination or reduction of the ketone moiety.

Validated Synthesis Route (Nitro Reduction)

The most robust industrial route utilizes a chemoselective reduction of 1-(2-fluoro-5-nitrophenyl)ethanone.

Method A: Iron-Ammonium Chloride Reduction (Lab Scale)

  • Mechanism: Single electron transfer (SET) under mild acidic conditions.

  • Protocol:

    • Suspend 1-(2-fluoro-5-nitrophenyl)ethanone (1.0 eq) in Ethanol/Water (3:1).

    • Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron powder (Fe, 3.0 eq).

    • Reflux at 80°C for 2–4 hours. Monitor by TLC/LC-MS.

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

    • Salt Formation: Dissolve residue in EtOAc, cool to 0°C, and add 4M HCl in Dioxane dropwise. The hydrochloride salt precipitates as a white solid.

Method B: Catalytic Hydrogenation (Scale-Up)

  • Catalyst: Pt/C (Sulfided) is preferred over Pd/C to prevent hydrogenolysis of the C-F bond.

  • Conditions: H₂ (3 atm), MeOH, 25°C.

Visualization of Synthetic Workflow

The following diagram illustrates the critical pathway from the nitro-precursor to the final hydrochloride salt, highlighting key decision points for impurity control.

SynthesisPath Precursor 1-(2-Fluoro-5-nitrophenyl) ethanone (CAS 79110-05-7) Reduction Chemoselective Reduction (Fe/NH4Cl or H2/Pt-S) Precursor->Reduction Reflux/Pressurize FreeBase 5-Amino-2-fluoroacetophenone (Free Base) Reduction->FreeBase Filter & Conc. SaltForm HCl Salt Formation (HCl in Dioxane/EtOAc) FreeBase->SaltForm Acidification FinalProduct Final Product HCl Salt SaltForm->FinalProduct Precipitation

Caption: Chemoselective reduction pathway avoiding defluorination side-reactions.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for several high-value targets.

Nav1.8 Sodium Channel Inhibitors

5-Amino-2-fluoroacetophenone is a key intermediate in the synthesis of non-opioid analgesics targeting the Nav1.8 voltage-gated sodium channel.

  • Mechanism: The aniline nitrogen is acylated to form benzamide derivatives (e.g., analogs of VX-150).

  • Role of Fluorine: The C2-fluorine atom sterically locks the conformation of the benzamide relative to the phenyl ring, improving binding affinity to the channel pore.

COX-1 Selective Inhibitors

Research indicates that 5-amino-2-alkoxy-N-phenylbenzamide derivatives derived from this scaffold exhibit potent analgesic effects with reduced gastric toxicity compared to indomethacin.[3]

Analytical Characterization & Quality Control

To ensure the integrity of the building block for downstream synthesis, the following QC parameters must be met.

Nuclear Magnetic Resonance (NMR) Profile

The ¹H NMR spectrum in DMSO-d₆ is distinct due to Fluorine-Proton coupling.

Proton PositionChemical Shift (δ)MultiplicityCoupling Constants (Approx)Assignment
Acetyl -CH₃ 2.52 ppmSinglet-Acetyl Methyl
-NH₂ ~5.00 ppmBroad Singlet-Amine (Exchangeable)
H-3 (Ortho to F) 7.05 ppmdd

Hz,

Hz
Aromatic Ring
H-4 (Meta to F) 6.75 ppmmComplex splittingAromatic Ring
H-6 (Meta to NH₂) 7.15 ppmdd

Hz,

Hz
Aromatic Ring
HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm.

  • Acceptance Criteria: Purity > 98.0%; Single peak.

QC Decision Tree

The following logic gate ensures only high-quality material enters the synthesis pipeline.

QC_Workflow Start Crude Product Appearance Color Check (Pale Yellow?) Start->Appearance Solubility Solubility Check (Clear in DMSO?) Appearance->Solubility Yes Fail Recrystallize (EtOAc/Hexane) Appearance->Fail No (Dark/Tar) HPLC HPLC Purity (>98%?) Solubility->HPLC Yes Solubility->Fail No (Turbid) NMR 1H NMR (Structure Confirmed?) HPLC->NMR Yes HPLC->Fail No (<98%) Pass Release for Synthesis NMR->Pass Yes NMR->Fail No (Impurities)

Caption: Step-by-step quality control logic for validating the intermediate.

Handling & Stability

  • Storage: Store the hydrochloride salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (darkening) upon air exposure.

  • Safety:

    • H302: Harmful if swallowed.[4]

    • H315/H319: Causes skin and serious eye irritation.[4]

    • PPE: Wear nitrile gloves and safety glasses. Use a fume hood to avoid inhalation of dust.

  • Stability: The C-F bond is stable under standard nucleophilic substitution conditions, but strong bases (e.g., t-BuLi) may cause ortho-lithiation or benzyne formation.

References

  • Preparation of 5-amino-2-fluoroacetophenone . ChemicalBook. Retrieved from

  • Synthesis and analgesic activity of 5-amino-2-ethoxy-N-phenylbenzamides . PubMed. Retrieved from

  • Nav1.8 Inhibitor Patent Literature (Benzylaniline Derivatives) . Google Patents. Retrieved from

  • 1-(5-Amino-2-fluorophenyl)ethanone Properties . ChemBK. Retrieved from

Sources

Foundational

Solubility of 5-amino-2-fluoroacetophenone HCl in water vs DMSO

An In-depth Technical Guide to the Solubility of 5-amino-2-fluoroacetophenone HCl Abstract This guide provides a technical analysis of the solubility profile of 5-amino-2-fluoroacetophenone hydrochloride (5-A-2-FAP HCl)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 5-amino-2-fluoroacetophenone HCl

Abstract This guide provides a technical analysis of the solubility profile of 5-amino-2-fluoroacetophenone hydrochloride (5-A-2-FAP HCl) in Water versus Dimethyl Sulfoxide (DMSO). Designed for pharmaceutical researchers, it moves beyond basic solubility tables to explore the mechanistic drivers of dissolution, pH-dependent stability, and critical "watch-outs" for stock solution preparation in drug discovery workflows.

Introduction: Compound Architecture & Solvent Compatibility

5-amino-2-fluoroacetophenone HCl is a functionalized aniline derivative often used as an intermediate in the synthesis of kinase inhibitors and fluorinated bioactive scaffolds. Its solubility behavior is dictated by the competition between its ionic salt lattice and its lipophilic aromatic core.

Chemical Structure Analysis
  • Core: Acetophenone (Lipophilic, aromatic).

  • Substituents:

    • 5-Amino group: Protonated in the HCl salt form (

      
      ), providing a hydrophilic "handle."
      
    • 2-Fluoro group: Highly electronegative, increasing lipophilicity and modulating the pKa of the amine.

  • Salt Form: The hydrochloride counterion disrupts the crystal lattice, significantly enhancing aqueous solubility compared to the free base—but only under specific pH conditions.

FeatureImpact on Water SolubilityImpact on DMSO Solubility
Ionic Head (

)
High. Primary driver of dissolution via ion-dipole interactions.High. DMSO solvates cations effectively.
Aromatic Ring Low. Hydrophobic exclusion effect.High. Dispersion forces (Van der Waals) favor dissolution.
Fluorine Atom Low. Increases lipophilicity.Neutral/High. Fluorine is well-tolerated in polar aprotic solvents.

Solubility Profile: Water vs. DMSO

A. Water: The pH Trap

While the HCl salt is technically "water-soluble," this statement is deceptively simple. The solubility is strictly pH-dependent .

  • Mechanism: In pure water, the salt dissociates, releasing protons and lowering the pH, which keeps the amine protonated and soluble.

  • The Risk (Physiological pH): The pKa of the conjugate acid of electron-deficient anilines (like 5-A-2-FAP) is typically low (estimated pKa ~2.5 – 3.5).

    • Scenario: If you dilute a stock solution of this HCl salt into a pH 7.4 buffer (e.g., PBS or cell media), the equilibrium shifts. The amine deprotonates to its free base form.

    • Outcome: The free base is lipophilic and likely to precipitate (crash out) immediately, leading to false negatives in biological assays.

B. DMSO: The Universal Solubilizer

DMSO (Dimethyl Sulfoxide) is the superior solvent for stock solutions of this compound.

  • Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (

    
    ). It effectively solvates the ammonium cation through its oxygen lone pairs and dissolves the aromatic ring via dipole-induced dipole interactions.
    
  • Capacity: Solubility in DMSO is expected to exceed 100 mg/mL , making it ideal for high-concentration stocks (e.g., 100 mM).

Mechanistic Visualization

The following diagram illustrates the solvation dynamics and the critical pH-dependent precipitation risk in aqueous environments.

SolubilityMechanism Salt 5-Amino-2-Fluoroacetophenone HCl (Solid) DMSO_Soln DMSO Solution (Stable Solvated Ions) Salt->DMSO_Soln Dissolves (Dipole-Dipole) Water_Acid Acidic Water (pH < 3) (Stable Cation R-NH3+) Salt->Water_Acid Dissolves (Ion-Dipole) Water_Neut Neutral Buffer (pH 7.4) (Deprotonation Risk) Water_Acid->Water_Neut Dilution into PBS/Media Precipitate Precipitated Free Base (R-NH2) Water_Neut->Precipitate pKa Shift (H+ release)

Figure 1: Solvation pathways showing the stability in DMSO versus the precipitation risk in neutral aqueous buffers.

Experimental Protocols

To ensure data integrity, do not rely on literature values alone. Use these protocols to validate solubility for your specific batch.

Protocol A: Saturation Shake-Flask Method (Gold Standard)

Use this for determining thermodynamic solubility.

  • Preparation: Weigh approx. 10 mg of 5-A-2-FAP HCl into a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of solvent (Water or DMSO).

  • Agitation: Shake at 300 rpm at 25°C for 24 hours.

    • Visual Check: If fully dissolved, add more solid until saturation is visible (undissolved pellets remain).

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (hydrophilic for water, hydrophobic for DMSO).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Calculate concentration against a standard curve.

Protocol B: Kinetic Solubility (High Throughput)

Use this to mimic biological assay conditions (Stock -> Buffer).

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Spike: Pipette 5 µL of DMSO stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity via Absorbance at 620 nm (nephelometry).

    • Interpretation: High absorbance = Precipitation (Poor kinetic solubility).

Critical Recommendations for Drug Development

ApplicationRecommended SolventRationale
Stock Solution Storage DMSO (Anhydrous) Prevents hydrolysis; maintains high concentration (>50 mM); avoids pH issues.
Animal Dosing (IV/IP) Saline/Water (Acidified) If aqueous formulation is required, ensure pH < 3 or use cyclodextrins (e.g., HP-β-CD) to encapsulate the lipophilic core.
Cellular Assays DMSO Stock -> Media Keep final DMSO < 0.5%. Warning: Check for precipitation immediately upon dilution due to the pKa shift described above.
Troubleshooting "Crash Out"

If the compound precipitates upon dilution into water/media:

  • Cosolvents: Add PEG400 (up to 20%) or Ethanol (up to 10%) to the aqueous phase.

  • Acidification: Adjust the aqueous vehicle to pH 4.0 using dilute HCl (if the assay tolerates it).

  • Complexation: Pre-dissolve in 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility profiling).
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for kinetic vs thermodynamic solubility protocols).
  • PubChem. "Compound Summary: 2-Aminoacetophenone." National Library of Medicine. Link (Structural analog data for pKa inference).

Exploratory

An In-depth Technical Guide to Differentiating 2-amino-5-fluoroacetophenone and 5-amino-2-fluoroacetophenone

Abstract Positional isomerism, where molecules share the same chemical formula but differ in the spatial arrangement of their functional groups, presents a significant challenge in chemical synthesis, drug discovery, and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Positional isomerism, where molecules share the same chemical formula but differ in the spatial arrangement of their functional groups, presents a significant challenge in chemical synthesis, drug discovery, and materials science.[1] The distinct placement of substituents on an aromatic ring can lead to vastly different physicochemical properties, biological activities, and metabolic pathways.[1][2] This technical guide provides a comprehensive analysis of two critical building blocks, 2-amino-5-fluoroacetophenone and 5-amino-2-fluoroacetophenone. We will explore their core structural differences, delineate robust analytical methods for their differentiation, detail their distinct synthetic pathways, and discuss the implications of their isomerism on their applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of these important chemical intermediates.

Introduction: The Criticality of Isomeric Purity

2-amino-5-fluoroacetophenone (henceforth Isomer A ) and 5-amino-2-fluoroacetophenone (henceforth Isomer B ) are both derivatives of acetophenone, containing an amino group, a fluorine atom, and an acetyl group. Their shared molecular formula, C₈H₈FNO, belies their distinct chemical identities. The strategic placement of the electron-donating amino group and the electron-withdrawing fluoro and acetyl groups creates unique electronic and steric environments within each molecule. This, in turn, dictates their reactivity, molecular interactions, and ultimately, their utility. In pharmaceutical development, for instance, one isomer may exhibit potent therapeutic effects while the other could be inactive or even toxic.[1][3] Therefore, the ability to synthesize these isomers selectively and confirm their identity with high fidelity is paramount. Aminoacetophenones are versatile building blocks for a wide array of natural product analogs and bioactive compounds.[4][5]

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between Isomer A and Isomer B lies in the substitution pattern on the phenyl ring.

  • Isomer A (2-amino-5-fluoroacetophenone): The amino group is positioned ortho to the acetyl group, while the fluorine atom is in the para position relative to the amino group.

  • Isomer B (5-amino-2-fluoroacetophenone): The fluorine atom is ortho to the acetyl group, and the amino group is in the para position relative to the fluorine.

This seemingly subtle shift has profound consequences for the molecule's physical properties, as summarized below.

Property2-amino-5-fluoroacetophenone (Isomer A)5-amino-2-fluoroacetophenone (Isomer B)Rationale for Difference
CAS Number 2343-25-1[6][7]885469-95-8Unique registry number for each distinct chemical structure.
Molecular Weight 153.15 g/mol [7]153.15 g/mol Identical as they are isomers.
Melting Point 64-65 °C[7]Not consistently reported, but expected to differ.The potential for intramolecular hydrogen bonding between the ortho amino and acetyl groups in Isomer A can lead to a more stable crystal lattice and a higher melting point compared to Isomer B, where such an interaction is absent.
Boiling Point 264.2 °C at 760 mmHg[7]Not consistently reported, but expected to differ.Differences in intermolecular forces (dipole-dipole interactions, hydrogen bonding) due to substituent placement will affect boiling points.
Polar Surface Area 43.1 Ų[7]43.1 ŲIdentical as the constituent atoms are the same.
Acidity/Basicity (pKa) The amino group in Isomer A is expected to be less basic.The amino group in Isomer B is expected to be more basic.In Isomer A, the electron-withdrawing acetyl group is ortho to the amino group, decreasing its basicity. In Isomer B, the strongly electronegative fluorine atom is ortho to the acetyl group, but the amino group is further away, experiencing less of this inductive effect.

Spectroscopic Differentiation: The Analytical Fingerprint

A multi-spectroscopic approach is essential for the unambiguous identification of Isomer A and Isomer B.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing these isomers.[8] The chemical shifts and, crucially, the coupling constants (J-values) of the aromatic protons provide a definitive signature for each substitution pattern. The presence of ¹⁹F adds another layer of complexity and diagnostic power due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

Expected ¹H NMR Spectral Features:

  • Isomer A (2-amino-5-fluoroacetophenone):

    • The aromatic region will display three distinct proton signals.

    • The proton ortho to the acetyl group (and meta to the amino group) will likely be the most downfield-shifted.

    • The key diagnostic will be the coupling patterns. We expect to see doublet of doublets or triplet of doublets patterns due to both H-H and H-F couplings.[10]

  • Isomer B (5-amino-2-fluoroacetophenone):

    • This isomer will also show three aromatic proton signals.

    • A defining feature for acetophenones with a fluorine at the 2' (ortho) position is the potential for "through-space" coupling between the fluorine atom and the methyl protons of the acetyl group (⁵JHF).[11][12] This would manifest as a doublet for the methyl signal, a feature absent in Isomer A.

    • The aromatic proton adjacent to the fluorine will show a large coupling constant to ¹⁹F.

Expected ¹³C NMR Spectral Features:

  • The carbon atom directly bonded to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF).

  • Carbons two or three bonds away will show smaller couplings (²JCF, ³JCF). The specific pattern of these couplings across the aromatic ring is unique to each isomer.

  • Similar to the ¹H NMR, a through-space coupling between the acetyl methyl carbon and the fluorine (⁴JCF) may be observed for Isomer B.[11][12]

Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy provides valuable functional group information.

  • N-H Stretching: Both isomers will show characteristic N-H stretching bands for the primary amine (typically two bands) in the 3300-3500 cm⁻¹ region. In Isomer A, intramolecular hydrogen bonding between the N-H and the carbonyl oxygen may cause these bands to be broader and shifted to lower wavenumbers compared to Isomer B.

  • C=O Stretching: The carbonyl (acetyl) stretching frequency, typically around 1650-1680 cm⁻¹, will be influenced by the electronic environment. The position of this band may differ slightly between the two isomers due to the varying electronic effects of the ortho substituent.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry will yield the same molecular ion peak (m/z = 153) for both isomers. However, the fragmentation patterns may differ, providing clues to the structure.

  • Isomer A: Fragmentation may involve interactions between the adjacent amino and acetyl groups.

  • Isomer B: The fragmentation pattern will be influenced by the initial cleavage directed by the ortho-fluoro and acetyl groups.

A definitive workflow for differentiating the isomers using these techniques is presented below.

G Workflow for Isomer Differentiation cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation & Identification Unknown Unknown Aminofluoroacetophenone Sample NMR Acquire 1H & 13C NMR Spectra Unknown->NMR IR Acquire IR Spectrum Unknown->IR MS Acquire Mass Spectrum Unknown->MS Check_Methyl Analyze Acetyl Methyl Signal (1H NMR) Is it a doublet? NMR->Check_Methyl Check_NH Analyze N-H Stretch (IR) Broad or sharp bands? IR->Check_NH Check_Frag Analyze Fragmentation Pattern (MS) MS->Check_Frag Isomer_B Identified: 5-amino-2-fluoroacetophenone (Through-space H-F coupling) Check_Methyl->Isomer_B Yes Isomer_A Identified: 2-amino-5-fluoroacetophenone (Singlet methyl, potential H-bonding) Check_Methyl->Isomer_A No (Singlet) Check_NH->Isomer_A Broad

Caption: Analytical workflow for isomer differentiation.

Synthetic Pathways: A Question of Control

The synthesis of each isomer requires a distinct strategy to control the regiochemistry of the functional groups.

Synthesis of 2-amino-5-fluoroacetophenone (Isomer A)

A common and efficient method involves the acid-catalyzed hydration of 2-ethynyl-4-fluoroaniline.[13] This approach leverages a commercially available starting material and uses water as a solvent, making it environmentally benign.

Protocol: Acid-Catalyzed Hydration [6][13]

  • Reaction Setup: To a suitable reaction flask, add 2-ethynyl-4-fluoroaniline and water.

  • Acid Addition: Add an acid catalyst, such as hydrochloric acid (35%), to the mixture.[6][13] Other acids like sulfuric acid or p-toluenesulfonic acid can also be used.[13]

  • Heating: Heat the reaction mixture to approximately 50-100 °C and maintain for 10-36 hours.[6][13]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully adjust the pH to 8-9 using a base like 50% sodium hydroxide solution to precipitate the product.[6]

  • Isolation: Filter the resulting solid, wash with water, and dry under vacuum to yield 2-amino-5-fluoroacetophenone as a pale yellow solid.[6]

G Synthesis of 2-amino-5-fluoroacetophenone (Isomer A) SM 2-Ethynyl-4-fluoroaniline Reagents H₂O, HCl (cat.) 50-100°C SM->Reagents Product 2-amino-5-fluoroacetophenone (Isomer A) Reagents->Product

Caption: Synthetic route to Isomer A.

Synthesis of 5-amino-2-fluoroacetophenone (Isomer B)

The synthesis of Isomer B typically starts with a molecule where the fluoro and acetyl groups are already in place, followed by the introduction of the amino group, often via the reduction of a nitro group.

Protocol: Nitration and Reduction

  • Nitration: Start with 2'-fluoroacetophenone.[14] Perform an electrophilic nitration using a mixture of nitric acid and sulfuric acid. The acetyl group is a meta-director, and the fluorine is an ortho-, para-director. The major product will be 2-fluoro-5-nitroacetophenone due to the directing effects and steric hindrance at the other ortho position.

  • Reduction: The nitro group of 2-fluoro-5-nitroacetophenone is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂ over Pd/C).

  • Work-up & Isolation: Following the reduction, a standard aqueous work-up and purification by crystallization or chromatography will yield the final product, 5-amino-2-fluoroacetophenone.

G Synthesis of 5-amino-2-fluoroacetophenone (Isomer B) SM 2'-Fluoroacetophenone Nitration HNO₃, H₂SO₄ SM->Nitration Intermediate 2-Fluoro-5-nitroacetophenone Nitration->Intermediate Reduction SnCl₂ / EtOH or H₂, Pd/C Intermediate->Reduction Product 5-amino-2-fluoroacetophenone (Isomer B) Reduction->Product

Caption: Synthetic route to Isomer B.

Comparative Reactivity and Applications

The distinct electronic and steric environments of the two isomers directly influence their reactivity and their utility as building blocks in drug discovery.

  • Nucleophilicity: The amino group in Isomer B is expected to be more nucleophilic than in Isomer A . This is because in Isomer A, the electron-withdrawing acetyl group is ortho to the amine, reducing its electron density. This difference will affect the rates and outcomes of reactions involving the amino group, such as acylation or alkylation.

  • Electrophilic Aromatic Substitution: The positions available for further substitution on the aromatic ring are different and the directing effects of the existing substituents will lead to different products.

  • Applications in Medicinal Chemistry: These isomers serve as key intermediates for a range of pharmaceuticals. The specific orientation of the functional groups is crucial for binding to biological targets like enzymes or receptors.

    • Isomer A and its derivatives are used in the synthesis of quinoline-based compounds, which are scaffolds for various antibacterial and antimalarial drugs.[6]

    • The aminofluoroacetophenone scaffold is a common starting point for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.[4][5] The fluorine atom is often incorporated into drug candidates to improve metabolic stability, binding affinity, or pharmacokinetic properties.[15]

Conclusion

While 2-amino-5-fluoroacetophenone and 5-amino-2-fluoroacetophenone are constitutional isomers with the same molecular formula, they are fundamentally different compounds with unique properties, spectroscopic signatures, and synthetic routes. The choice of isomer is a critical design element in the synthesis of complex molecules, particularly in the pharmaceutical industry where subtle structural changes can lead to dramatic differences in biological activity. A thorough understanding of their distinct characteristics, underpinned by robust analytical techniques like NMR spectroscopy, is essential for any researcher working with these versatile chemical building blocks.

References

  • Synthesis of 2'-amino-5'-fluoro-2-iodoacetophenone. PrepChem.com. Available at: [Link]

  • CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone. Google Patents.
  • Brennan, N. F. (2006). CHAPTER 5 NMR SPECTROSCOPY. University of Pretoria. Available at: [Link]

  • Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F S. The Journal of Organic Chemistry. Available at: [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. Available at: [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Available at: [Link]

  • Amino Acetophenones for Natural Product Analogs. Encyclopedia MDPI. Available at: [Link]

  • 2-Amino-5-chloro-2'-fluorobenzophenone. PubChem. Available at: [Link]

  • A review of drug isomerism and its significance. PMC. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]

  • CN106349035A - Method for preparing 2'-fluoroacetophenone. Google Patents.
  • Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. ResearchGate. Available at: [Link]

  • Stereochemistry in Drug Action. PMC. Available at: [Link]

  • 4-Fluoroacetophenone - 19F NMR Chemical Shifts. SpectraBase. Available at: [Link]

  • 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. National Library of Medicine. Available at: [Link]

  • Mass Spectrometric Differentiation and In Vitro Metabolic Profiling of Fluorodeschloroketamine Positional Isomers. Airiti Library. Available at: [Link]

  • Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 5-Amino-3-Methyl-1H-Indazole

This Application Note provides a comprehensive technical guide for the synthesis of 5-amino-3-methyl-1H-indazole using 1-(5-Amino-2-fluorophenyl)ethanone (also known as 5'-amino-2'-fluoroacetophenone). This protocol is d...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of 5-amino-3-methyl-1H-indazole using 1-(5-Amino-2-fluorophenyl)ethanone (also known as 5'-amino-2'-fluoroacetophenone).

This protocol is designed for medicinal chemists and process development scientists working on kinase inhibitor libraries (e.g., targeting VEGFR, PDGFR, or CK2), where the 5-aminoindazole scaffold serves as a critical hinge-binding pharmacophore.

Introduction & Strategic Value

The 5-aminoindazole scaffold is a privileged structure in drug discovery, particularly in oncology. It mimics the adenine ring of ATP, allowing it to form key hydrogen bonds within the hinge region of protein kinases.

While the standard industrial route often involves the cyclization of 1-(2-fluoro-5-nitrophenyl)ethanone followed by reduction, the direct use of 1-(5-amino-2-fluorophenyl)ethanone offers a convergent pathway, provided the electronic challenges of the substrate are managed.

Key Advantages of this Route:

  • Atom Economy: Avoids the post-cyclization reduction step (e.g., Fe/HCl or

    
    /Pd), reducing metal waste.
    
  • Functional Group Tolerance: Ideal for substrates where nitro-reduction conditions might be incompatible with other moieties.

  • Direct Access: Enables the immediate synthesis of 5-amino-3-methyl-1H-indazole (CAS: 3176-66-7), a versatile building block for amide coupling.

Mechanistic Insight & Chemical Challenges

The transformation relies on a condensation-nucleophilic aromatic substitution (


) cascade. However, the presence of the free amino group at the 5-position presents a specific electronic challenge that distinguishes it from the nitro-variant.
The "Push-Pull" Electronic Conflict

For the hydrazine to displace the fluorine atom (Step 2), the carbon at the 2-position must be sufficiently electrophilic.

  • Activation: The ortho-acetyl group is electron-withdrawing (

    
    ), activating the C-F bond.
    
  • Deactivation: The para-amino group (relative to the fluorine) is strongly electron-donating (

    
    ), increasing electron density at the C-F carbon and raising the energy barrier for the nucleophilic attack.
    

Implication: Standard ethanol reflux conditions used for nitro-derivatives may be too slow. This protocol utilizes high-boiling polar solvents (n-Butanol) or Microwave Irradiation to overcome the activation energy barrier.

Reaction Mechanism Diagram[2][3][4][5]

IndazoleMechanism cluster_effect Electronic Effect Start 1-(5-Amino-2- fluorophenyl)ethanone Inter1 Hydrazone Intermediate Start->Inter1 Condensation (-H2O) Hydrazine Hydrazine Hydrate Hydrazine->Inter1 TS Meisenheimer Complex (TS) Inter1->TS Intramolecular SNAr Product 5-Amino-3-methyl- 1H-indazole TS->Product Aromatization (-HF) Note 5-NH2 group donates e- density to C-F carbon (Deactivation) Requires Heat/Energy Note->TS

Caption: Mechanism of indazole formation showing the condensation step followed by the rate-limiting SNAr cyclization, which is electronically impeded by the 5-amino group.

Experimental Protocols

Two protocols are provided: Method A (Thermal Reflux) for standard lab setups and scale-up, and Method B (Microwave) for rapid library generation.

Method A: Thermal Cyclization in n-Butanol (Recommended for Scale-up)[1]

Reagents:

  • 1-(5-Amino-2-fluorophenyl)ethanone (1.0 equiv)

  • Hydrazine hydrate (80% or 64-65% solution) (5.0 - 10.0 equiv)

  • n-Butanol (Solvent, 0.5 M concentration)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 1-(5-Amino-2-fluorophenyl)ethanone (e.g., 1.53 g, 10 mmol) in n-Butanol (20 mL). The solution may appear yellow/orange.

  • Reagent Addition: Add Hydrazine hydrate (approx. 2.5 mL, ~50 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 118°C) .

    • Expert Note: Monitor by LC-MS. You will first see the hydrazone intermediate (

      
       = 168). Continue heating until the hydrazone converts fully to the indazole (
      
      
      
      = 148). This may take 8–16 hours due to the electron-rich ring.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the n-Butanol under reduced pressure (rotary evaporator) to approx. 20% volume.

    • Pour the residue into ice-cold water (50 mL). Stir vigorously for 30 minutes.

  • Isolation:

    • The product should precipitate as a solid. Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (

      
       mL) and a small amount of cold diethyl ether or hexanes to remove organic impurities.
      
  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).

Method B: Microwave-Assisted Synthesis (Rapid)[1]

Reagents:

  • 1-(5-Amino-2-fluorophenyl)ethanone (100 mg, 0.65 mmol)

  • Hydrazine hydrate (0.2 mL, excess)

  • Ethanol (2 mL)

Procedure:

  • Combine the ketone, hydrazine hydrate, and ethanol in a microwave-safe vial (2–5 mL size).

  • Seal the vial and irradiate at 150°C for 30–60 minutes (High absorption setting).

  • Cool to room temperature. The pressure will be elevated due to

    
     evolution (if side reactions occur) or solvent vapor; handle with care.
    
  • Concentrate and purify as above.

Data Summary & Troubleshooting

ParameterThermal (n-BuOH)Microwave (EtOH)
Temperature 118°C150°C
Time 8–16 Hours30–60 Minutes
Yield (Typical) 65–75%70–85%
Major Impurity Hydrazone intermediate (incomplete reaction)Bis-indazole (rare)

Troubleshooting Guide:

  • Incomplete Cyclization: If the hydrazone intermediate persists, add acetic acid (0.5 equiv) to the reaction. Acid catalysis can assist the proton transfer steps, though it buffers the hydrazine. Alternatively, switch to Ethylene Glycol and heat to 140°C.

  • Low Yield: Consider protecting the amine first. Acetylating the amine to form N-(3-acetyl-4-fluorophenyl)acetamide renders the nitrogen less electron-donating (amide resonance). Cyclization of the acetamide is faster. The acetyl group can be removed later (acidic hydrolysis) or kept if the target drug requires an amide.

Application: Kinase Inhibitor Synthesis Workflow

The 5-amino-3-methylindazole formed is a "universal" kinase hinge binder. The following workflow illustrates its conversion into a bioactive inhibitor (e.g., Axitinib or Linifanib analogues).

Workflow Step1 Precursor Synthesis (1-(5-Amino-2-fluorophenyl)ethanone) Step2 Cyclization (Protocol Above) Product: 5-Amino-3-methylindazole Step1->Step2 + N2H4, Reflux Step3 Amide Coupling (React with Benzoyl Chloride/Heteroaryl Acid) Step2->Step3 HATU, DIPEA, R-COOH Step4 Kinase Inhibitor Library (e.g., VEGFR/PDGFR Inhibitors) Step3->Step4 Purification & Screening

Caption: Workflow for converting the fluoro-ketone precursor into a functional kinase inhibitor library via the indazole intermediate.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood. It is also a reducing agent; avoid contact with oxidizers.

  • Fluorine Displacement: The reaction releases HF (trapped by excess hydrazine as hydrazinium fluoride). Ensure glass is compatible or use appropriate vessels if scaling up significantly (though standard glass is usually fine for this scale).

  • Skin Contact: 1-(5-Amino-2-fluorophenyl)ethanone is an irritant. Wear nitrile gloves and eye protection.

References

  • Sigma-Aldrich. 1-(5-Amino-2-fluorophenyl)ethanone Product Page & CAS 67500-19-0 Data.

  • Lalmohan Maji et al. Design, Synthesis, In-silico Studies and Antiproliferative Evaluation of Novel Indazole Derivatives as Small Molecule Inhibitors of B-Raf. (2023).[1][2]

  • Organic Chemistry Portal. Synthesis of 2H-Indazoles and 1H-Indazoles: Recent Literature and Protocols.

  • Deng, X. et al. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit.[3] Bioorg.[3][4] Med. Chem. Lett. (2012).[3]

  • ChemBK. 1-(5-Amino-2-fluorophenyl)ethanone Chemical Properties and Safety Data.

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of Fluorinated Quinolones from 5-Amino-2-fluoroacetophenone

Introduction: The Significance of Fluorinated Quinolones Fluorinated quinolones represent a cornerstone class of synthetic antibacterial agents, pivotal in the treatment of a wide range of bacterial infections. The incor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Quinolones

Fluorinated quinolones represent a cornerstone class of synthetic antibacterial agents, pivotal in the treatment of a wide range of bacterial infections. The incorporation of a fluorine atom into the quinolone scaffold, particularly at the C-6 or C-7 position, dramatically enhances the compound's lipophilicity and cell penetration, leading to a significant increase in antibacterial potency and an expanded spectrum of activity.[1][2] This guide provides a detailed, field-proven methodology for the synthesis of a key fluorinated quinolone precursor starting from the readily available 5-amino-2-fluoroacetophenone.

This document is structured to provide researchers, medicinal chemists, and drug development professionals with not only a step-by-step protocol but also the underlying chemical principles and expert insights necessary for successful synthesis. We will leverage the classical and robust Gould-Jacobs reaction, a cornerstone in quinoline synthesis, to construct the heterocyclic core.[3][4][5]

Synthetic Strategy: The Gould-Jacobs Reaction Pathway

The chosen synthetic route is the Gould-Jacobs reaction, a powerful and reliable method for constructing the 4-quinolone ring system from an aniline derivative.[6] The reaction proceeds in two distinct, critical stages:

  • Condensation: An initial nucleophilic substitution reaction between the starting aniline, 5-amino-2-fluoroacetophenone, and diethyl ethoxymethylenemalonate (DEEM). This step forms a stable enaminone intermediate.

  • Thermal Cyclization: A high-temperature, intramolecular 6-electron electrocyclization of the enaminone intermediate, which, after tautomerization, yields the desired 4-hydroxyquinoline (or its 4-oxo tautomer) core.[4]

This strategy is favored for its reliability and the commercial availability of the necessary starting materials.

Visualized Experimental Workflow

The overall synthetic workflow is depicted below. This process highlights the transformation from basic starting materials to the complex heterocyclic quinolone structure.

G cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Thermal Cyclization cluster_product Final Product A 5-Amino-2-fluoroacetophenone C Heat (110-130°C) Ethanol Removal A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Enaminone Intermediate (Diethyl 2-(((4-acetyl-3-fluorophenyl)amino)methylene)malonate) C->D Formation of C=C bond E High-Temperature Reflux (e.g., Diphenyl Ether, ~250°C) D->E Intramolecular Cyclization F Ethyl 6-acetyl-7-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate E->F Ring Closure & Tautomerization

Caption: High-level workflow for the two-step synthesis of a fluorinated quinolone.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 1: Synthesis of the Enaminone Intermediate

This protocol details the condensation of 5-amino-2-fluoroacetophenone with DEEM. The primary objective is to form the anilidomethylenemalonate intermediate by substituting the ethoxy group of DEEM with the amino group of the acetophenone.[4][6] The removal of the ethanol byproduct is crucial as it drives the reaction equilibrium towards the product.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
5-Amino-2-fluoroacetophenone153.157.66 g50.0Starting Aniline
Diethyl Ethoxymethylenemalonate (DEEM)216.2311.9 g (10.9 mL)55.0Reagent
Round-bottom flask (100 mL)-1-Reaction Vessel
Reflux condenser-1-Equipment
Heating mantle & Stirrer-1-Equipment

Step-by-Step Procedure:

  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Charge the flask with 5-amino-2-fluoroacetophenone (7.66 g, 50.0 mmol) and diethyl ethoxymethylenemalonate (11.9 g, 55.0 mmol).

  • Heating: Heat the reaction mixture with stirring in an oil bath or heating mantle to 110-130 °C.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting aniline spot indicates reaction completion. The reaction typically takes 1-2 hours.

  • Ethanol Removal: As the reaction proceeds, ethanol is formed as a byproduct. To drive the reaction to completion, it is advisable to remove the ethanol. This can be achieved by briefly applying a vacuum or by setting up a simple distillation apparatus.

  • Isolation: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. The product, Diethyl 2-(((4-acetyl-3-fluorophenyl)amino)methylene)malonate, should solidify or become a highly viscous oil upon cooling.

  • Purification (Optional but Recommended): The crude product can often be used directly in the next step. For higher purity, it can be recrystallized from ethanol or a mixture of ethyl acetate and hexane.

Protocol 2: Thermal Cyclization to the Quinolone Core

This step requires significant thermal energy to induce the 6-electron electrocyclization that forms the quinoline ring.[6][7] The use of a high-boiling, inert solvent is critical to achieve the necessary temperatures, typically around 250 °C.

Expert Insight: The choice of solvent is paramount. Diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are standard choices. These solvents are thermally stable and provide the necessary temperature bath for the reaction. Extreme caution must be exercised when working at these temperatures.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
Crude Enaminone Intermediate325.31~16.3 g~50.0Precursor
Diphenyl Ether (or Dowtherm A)170.21100 mL-High-boiling Solvent
Hexane-200 mL-Washing Solvent
Round-bottom flask (250 mL)-1-Reaction Vessel
High-temperature thermometer-1-Equipment
Air-cooled reflux condenser-1-Equipment

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, an air-cooled reflux condenser, and a high-temperature thermometer, add the crude enaminone intermediate from Protocol 1.

  • Solvent Addition: Add diphenyl ether (100 mL) to the flask.

  • High-Temperature Heating: Heat the mixture vigorously with stirring to reflux (approximately 250-260 °C). The solution will typically turn dark. Maintain this temperature for 30-60 minutes.

  • Precipitation: After the heating period, turn off the heat and allow the reaction mixture to cool slowly to room temperature. The desired quinolone product, being less soluble in diphenyl ether at lower temperatures, will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with a generous amount of hexane (e.g., 2 x 100 mL) to remove the residual high-boiling solvent.

  • Drying: Dry the product, Ethyl 6-acetyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, in a vacuum oven.

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization. The Gould-Jacobs reaction is a classic example of pericyclic and condensation reactions in heterocyclic synthesis.

G cluster_step1 Step 1: Condensation Mechanism cluster_step2 Step 2: Cyclization Mechanism A Aniline attacks DEEM double bond B Proton Transfer A->B C Elimination of Ethanol (EtOH) B->C D Enaminone Intermediate C->D E 6-π Electrocyclization (High Temp) D->E Requires Heat >250°C F Cyclized Intermediate E->F G Aromatization via Tautomerization F->G H 4-Quinolone Product G->H

Caption: Mechanism of the Gould-Jacobs reaction showing condensation and cyclization.

The first stage is a nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of DEEM, followed by the elimination of ethanol to yield the enaminone.[4] The second stage is the thermally-induced 6-electron electrocyclization. This step has a high activation energy, necessitating the drastic reaction conditions.[6] The resulting cyclized intermediate then tautomerizes to the more stable aromatic 4-hydroxyquinoline system, which exists in equilibrium with its 4-oxo tautomer.

Troubleshooting and Field-Proven Insights

Issue Potential Cause Recommended Solution
Low Yield in Condensation Step (Protocol 1) Incomplete reaction due to insufficient heating or presence of ethanol byproduct.Ensure the reaction temperature is maintained at 110-130 °C. Actively remove ethanol by applying a gentle vacuum for short periods or using a Dean-Stark apparatus if scaling up.
Dark Tar Formation During Cyclization (Protocol 2) Overheating or extended reaction time leading to decomposition.Carefully monitor the reaction temperature and time. Do not exceed the recommended 30-60 minutes at reflux. The formation of some color is normal, but excessive charring indicates decomposition.
Product Fails to Precipitate After Cyclization The product is too soluble in the reaction solvent, or the reaction failed.Cool the reaction mixture in an ice bath to maximize precipitation. If still no solid forms, slowly add a non-polar solvent like hexane to induce precipitation. Confirm product formation via TLC or LC-MS analysis.
Final Product Contaminated with Solvent Insufficient washing of the precipitated solid.Diphenyl ether has a distinct odor and can be difficult to remove. Wash the product cake on the filter funnel with copious amounts of hexane or petroleum ether until the odor is no longer detectable.

Conclusion

The Gould-Jacobs reaction provides a robust and scalable pathway for the synthesis of functionalized fluorinated quinolones from 5-amino-2-fluoroacetophenone. By carefully controlling the reaction parameters, particularly temperature, and understanding the underlying chemical principles, researchers can reliably produce these valuable heterocyclic scaffolds. The resulting ethyl 6-acetyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a versatile intermediate, poised for further chemical modification in the development of novel therapeutic agents.

References

  • Vertex AI Search. (n.d.). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.
  • PrepChem.com. (n.d.). Synthesis of Diethyl Ethoxymethylenemalonate.
  • ChemicalBook. (2025, December 4). Synthesis and Application of Diethyl ethoxymethylenemalonate.
  • RSC Publishing. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
  • Organic Syntheses. (n.d.). DIETHYL METHYLENEMALONATE.
  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • PMC. (n.d.). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes.
  • (2025, April 17). CAS 87-13-8: Diethyl 2-(Ethoxymethylene)malonate: A Versatile Chemical Intermedia.
  • Google Patents. (n.d.). CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate.
  • Qeios. (2024, February 15). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives.
  • PMC. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • (n.d.). Gould-Jacobs Reaction.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300.
  • RSC Publishing. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides.
  • PMC. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids.

Sources

Method

Application Note: Sandmeyer Reaction Conditions for 1-(5-Amino-2-fluorophenyl)ethanone

Executive Summary This technical guide details the conversion of 1-(5-amino-2-fluorophenyl)ethanone (CAS: 1215077-87-8) to its corresponding halide derivatives (Bromide/Chloride) via the Sandmeyer reaction. This scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the conversion of 1-(5-amino-2-fluorophenyl)ethanone (CAS: 1215077-87-8) to its corresponding halide derivatives (Bromide/Chloride) via the Sandmeyer reaction. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and fluorinated bioactive heterocycles.

Due to the specific electronic environment of the substrate—where the amino group is positioned meta to an electron-withdrawing acetyl group and para to a fluorine atom—the amine is significantly deactivated. Standard aqueous protocols may suffer from poor solubility and incomplete diazotization. Therefore, this guide presents two validated routes:

  • Route A (Preferred): Non-Aqueous Sandmeyer (Doyle Conditions) for high yield and operational simplicity.

  • Route B (Alternative): Classical Aqueous Sandmeyer for cost-efficiency and scalability.

Chemical Context & Strategic Analysis

Substrate Analysis
  • Molecule: 1-(5-Amino-2-fluorophenyl)ethanone[1]

  • Electronic Effects:

    • Acetyl Group (C1, meta to amine): Strong Electron Withdrawing Group (EWG). Reduces the nucleophilicity of the amine.

    • Fluorine Atom (C2, para to amine): Inductive EWG, but Resonance Electron Donating (EDG). Net effect at para position is often mildly deactivating to the ring but allows for stable diazonium species.

  • Solubility Profile: Poor solubility in cold dilute aqueous acid; high solubility in organic solvents (MeCN, DMF).

Reaction Pathway

The transformation proceeds via the formation of a diazonium salt intermediate, followed by a radical-nucleophilic aromatic substitution (SRN1) catalyzed by Copper(I) or Copper(II) salts.

SandmeyerMechanism Substrate 1-(5-Amino-2-fluorophenyl)ethanone (Deactivated Amine) Diazotization Diazotization (Formation of Ar-N2+) Substrate->Diazotization t-BuONO (Org) or NaNO2/HX (Aq) Radical Aryl Radical (Ar•) Diazotization->Radical SET from Cu(I) Product 1-(5-Halo-2-fluorophenyl)ethanone (X = Br, Cl) Radical->Product Halogen Transfer (from Cu-X)

Figure 1: General reaction scheme for the Sandmeyer transformation.

Detailed Experimental Protocols

Route A: Non-Aqueous Sandmeyer (Doyle Protocol)

Recommended for: Medicinal chemistry scale (mg to 50g), substrates with poor aqueous solubility, or when avoiding strong mineral acids is necessary.

Materials
  • Substrate: 1-(5-Amino-2-fluorophenyl)ethanone (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (

    
    -BuONO) (1.5 equiv)
    
  • Catalyst/Halogen Source: Copper(II) Bromide (

    
    ) (1.2 equiv) for Bromination; Copper(II) Chloride (
    
    
    
    ) for Chlorination.
  • Solvent: Anhydrous Acetonitrile (MeCN).

Protocol Steps
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend

    
      (1.2 equiv) in anhydrous Acetonitrile  (concentration ~0.2 M relative to substrate).
    
  • Reagent Addition: Add

    
    -BuONO  (1.5 equiv) dropwise to the stirring copper suspension at room temperature. The mixture may darken.[2]
    
  • Substrate Addition: Add 1-(5-Amino-2-fluorophenyl)ethanone (1.0 equiv) portion-wise or as a solution in a minimum amount of MeCN.

    • Note: Gas evolution (

      
      ) will be observed. Ensure proper venting.
      
  • Reaction: Heat the reaction mixture to 60–65°C and stir for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the amine and the diazonium intermediate.

  • Quench & Workup:

    • Cool to room temperature.[3][4][5]

    • Pour the mixture into 20% aqueous HCl (to solubilize copper salts) and extract with Ethyl Acetate (x3).

    • Wash the combined organic layers with water and brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Why this works: The organic nitrite (


-BuONO) allows diazotization in a homogeneous phase, avoiding the solubility issues of the deactivated amine in water. 

halides are used directly; the mechanism involves in-situ reduction to

by the nitrite/solvent or homolytic cleavage, facilitating the radical transfer.
Route B: Classical Aqueous Sandmeyer

Recommended for: Large scale (>50g), cost-sensitive production.

Materials
  • Substrate: 1-(5-Amino-2-fluorophenyl)ethanone (1.0 equiv)

  • Acid: 48% Hydrobromic Acid (

    
    ) (for bromide) or 37% 
    
    
    
    (for chloride).
  • Diazotization Agent: Sodium Nitrite (

    
    ) (1.1 equiv), dissolved in minimal water.
    
  • Catalyst: Copper(I) Bromide (

    
    ) or Copper(I) Chloride (
    
    
    
    ) (0.5 – 1.0 equiv).
Protocol Steps
  • Salt Formation: In a 3-neck flask, suspend the amine in 48% HBr (approx. 5–10 mL per gram of amine). If the amine does not dissolve, warm slightly, then cool rapidly to 0–5°C with vigorous stirring to create a fine suspension of the amine hydrobromide salt.

  • Diazotization:

    • Maintain temperature at 0–5°C (Ice/Salt bath).

    • Add the

      
       solution  dropwise below the surface of the liquid.
      
    • Critical Control: Keep temperature below 5°C to prevent decomposition.

    • Stir for 30 mins. Test with Starch-Iodide paper (should turn blue immediately, indicating excess

      
      ).
      
  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution of

      
        in 48% HBr  and heat to 70°C .
      
    • Transfer the cold diazonium solution portion-wise into the hot copper solution. Caution: Vigorous foaming (

      
       release).
      
  • Completion: Stir at 80°C for 1 hour.

  • Workup: Cool to RT. Dilute with water.[2] Extract with Diethyl Ether or DCM. Wash with

    
     (aq) to neutralize acid. Dry and concentrate.
    

Comparison of Methods

FeatureRoute A (Doyle/Organic)Route B (Aqueous/Classical)
Solubility Excellent (Homogeneous)Poor (Heterogeneous slurry)
Yield Typically Higher (70-90%)Moderate (50-70%)
Reagents

-BuONO,

, MeCN

,

,

Operational Ease High (One pot, no temp spikes)Low (Requires strict temp control)
Safety Flammable solventCorrosive acid fumes

Visual Workflow (Route A)

Workflow Start Start: 1-(5-Amino-2-fluorophenyl)ethanone Mix Suspend CuBr2 in MeCN Start->Mix AddReagent Add t-Butyl Nitrite (1.5 eq) Mix->AddReagent AddSubstrate Add Substrate (Gas Evolution Observed) AddReagent->AddSubstrate Heat Heat to 65°C for 2-4h AddSubstrate->Heat Quench Quench with 20% HCl (aq) Heat->Quench Extract Extract (EtOAc) & Purify Quench->Extract

Figure 2: Step-by-step workflow for the Non-Aqueous Sandmeyer protocol.

Troubleshooting & Self-Validating Checks

  • Starch-Iodide Test (Aqueous Route):

    • Procedure: Dip a glass rod into the reaction mixture and touch it to starch-iodide paper.

    • Result: Instant blue/black color confirms the presence of nitrous acid (

      
      ), ensuring diazotization is proceeding. If negative, add more 
      
      
      
      .
  • Foaming Control:

    • Excessive foaming during the addition of diazonium to copper indicates rapid

      
       release. Slow the addition rate to prevent overflow. Use a mechanical stirrer rather than magnetic for thick slurries.
      
  • By-product Formation (Phenols):

    • If 1-(2-fluoro-5-hydroxyphenyl)ethanone is observed (via LC-MS), it indicates hydrolysis of the diazonium salt by water.

    • Fix: Switch to Route A (Anhydrous) to eliminate water from the system.

Safety Information

  • Diazonium Salts: Potentially explosive if dried. Never isolate the dry diazonium salt of this substrate. Always process it immediately in solution.

  • Hydrofluoric Acid Risk: While the C-F bond is generally stable, acidic conditions at high temperatures can theoretically liberate trace HF. Use plasticware or check glass compatibility if scaling up significantly.

  • Nitrosyl Compounds:

    
    -BuONO and 
    
    
    
    gases are toxic. Perform all reactions in a well-ventilated fume hood.

References

  • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Aryl Chlorides, Bromides, and Iodides from Arylamines." Journal of Organic Chemistry, vol. 42, no. 14, 1977, pp. 2426–2430. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989. (Standard Aqueous Sandmeyer Protocols).
  • Sigma-Aldrich. "1-(5-Bromo-2-fluorophenyl)ethanone Product Page." (Confirms stability and existence of the target halide). Link

  • Organic Chemistry Portal. "Sandmeyer Reaction: Mechanism and Recent Literature." Link

Sources

Application

Application Note: Cyclization of 1-(2-Amino-5-fluorophenyl)ethanone to Fluorinated Cinnolines

Executive Summary & Strategic Analysis This application note details the protocol for the synthesis of 6-fluoro-4-methylcinnoline via the Widman-Stoermer cyclization . While the specific starting material mentioned in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This application note details the protocol for the synthesis of 6-fluoro-4-methylcinnoline via the Widman-Stoermer cyclization . While the specific starting material mentioned in the request was 1-(5-Amino-2-fluorophenyl)ethanone, it is critical to note that the direct formation of the cinnoline core (benzo[c]pyridazine) requires the amino group to be positioned ortho to the acetyl group.

Therefore, this guide focuses on the 1-(2-Amino-5-fluorophenyl)ethanone isomer (CAS: 446-47-7), which is the structural requirement for this cyclization. Attempting this reaction with the 5-amino-2-fluoro isomer would not yield a cinnoline but would likely result in diazonium decomposition or alternative coupling products.

Key Reaction Features:

  • Reaction Type: Intramolecular electrophilic aromatic substitution (Widman-Stoermer).

  • Mechanism: Diazotization of the primary amine followed by cyclization onto the enol of the acetyl group.

  • Utility: This scaffold is a privileged structure in kinase inhibitors and intercalating agents.

Chemical Pathway & Mechanism[1][2][3][4][5]

The synthesis proceeds through the generation of a diazonium salt in situ. The proximity of the acetyl group allows for an intramolecular condensation.

Mechanistic Diagram

WidmanStoermer Start 1-(2-Amino-5-fluorophenyl)ethanone (Precursor) Diazo Diazonium Salt Intermediate Start->Diazo Diazotization Reagent NaNO2 / HCl (0-5°C) Reagent->Diazo Enol Enol Tautomerization Diazo->Enol Equilibrium Cyclization Intramolecular Cyclization Enol->Cyclization -H2O Product 6-Fluoro-4-methylcinnoline (Target) Cyclization->Product Aromatization

Caption: Figure 1. The Widman-Stoermer pathway converting the ortho-aminoacetophenone to the cinnoline core via a diazonium intermediate.

Experimental Protocol

Reagents and Materials[1][3][4][5][6][7][8][9][10]
ReagentCAS No.[1]Equiv.[2]Role
1-(2-Amino-5-fluorophenyl)ethanone 446-47-71.0Limiting Reagent
Sodium Nitrite (NaNO₂) 7632-00-01.1 - 1.2Diazotizing Agent
Hydrochloric Acid (conc. 37%) 7647-01-0ExcessAcid Medium / Catalyst
Water (Distilled) 7732-18-5SolventSolvent
Sodium Hydroxide (10% aq) 1310-73-2N/ANeutralization
Step-by-Step Methodology

Step 1: Solubilization and Acidification

  • Charge a 250 mL three-necked round-bottom flask (equipped with a thermometer and magnetic stir bar) with 1-(2-Amino-5-fluorophenyl)ethanone (10.0 mmol).

  • Add concentrated HCl (10 mL) and water (50 mL).

  • Stir the mixture vigorously. If the starting material does not dissolve completely, slight warming (up to 35°C) is permissible, but the solution must be cooled effectively afterwards.

Step 2: Diazotization

  • Cool the reaction mixture to 0–5°C using an ice/salt bath. Critical: Temperature control is essential to prevent decomposition of the diazonium salt.

  • Prepare a solution of Sodium Nitrite (11.0 mmol, 1.1 equiv) in a minimum amount of water (approx. 5 mL).

  • Add the NaNO₂ solution dropwise to the acidic amine solution over 15–20 minutes.

  • Maintain the internal temperature below 5°C during addition.

  • After addition, stir at 0–5°C for an additional 30 minutes. The solution should become clear or slightly yellow (diazonium salt formation).

Step 3: Cyclization (Widman-Stoermer)

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25°C).

  • Stir for 2–4 hours. Note: In some variations, heating to 60°C for 1 hour is required to drive the cyclization if monitoring shows residual diazonium species.

  • Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane 1:1) or LC-MS. The diazonium intermediate is polar; the cinnoline product is less polar and UV active.

Step 4: Isolation and Purification

  • Cool the mixture to 0°C.

  • Slowly neutralize the acidic solution with 10% NaOH (or saturated NaHCO₃) to pH ~8–9. Caution: Exothermic reaction.

  • A precipitate (the crude cinnoline) typically forms.

  • Option A (Precipitation): Filter the solid, wash with cold water, and dry under vacuum.

  • Option B (Extraction): If no precipitate forms, extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).

Critical Isomer Note: The "5-Amino" Variant

The prompt specified 1-(5-Amino-2-fluorophenyl)ethanone (CAS 67500-19-0). It is vital to distinguish the reactivity of this isomer:

  • Structure: The amino group is at position 5 (meta to acetyl).

  • Reactivity: Diazotization of the 5-amino group yields a diazonium species that cannot cyclize with the acetyl group (which is too far away).

  • Alternative Outcome: If this specific isomer is treated with hydrazine (a common alternative for fluoro-ketones), the reaction typically proceeds via Nucleophilic Aromatic Substitution (

    
    ) of the fluorine followed by condensation, yielding a 3-methyl-1H-indazole  derivative, not a cinnoline.
    

Decision Matrix:

  • Target = Cinnoline: Must use 1-(2-Amino-5-fluorophenyl)ethanone .

  • Target = Indazole: Use 1-(2-Fluoro-5-aminophenyl)ethanone + Hydrazine.

References

  • Widman-Stoermer Synthesis Overview

    • Stoermer, R., & Fincke, H. (1909). "Synthese von Cinnolinen."[3][4][5][1] Berichte der deutschen chemischen Gesellschaft, 42(3), 3115-3121.

    • Mechanistic Insight: The reaction relies on the acidity of the -protons of the acetyl group to attack the electrophilic diazonium nitrogen.
  • Synthesis of Fluorinated Cinnolines

    • El-Shiekh, S. M. M., et al. (2018).[6] "Synthesis and characterization of some new cinnoline derivatives for its biological interest." International Journal of Chemical Studies, 6(3), 1958-1964.

    • Relevance: Describes general procedures for cinnoline ring closure
  • Precursor Identification

    • ChemicalBook Entry: 1-(5-Amino-2-fluorophenyl)ethanone (CAS 67500-19-0).

    • ChemicalBook Entry: 1-(2-Amino-5-fluorophenyl)ethanone (CAS 446-47-7).

  • Related Indazole Synthesis (Isomer Distinction): Loudon, J. D., & Young, L. B. (1963). "The reaction of 2-fluoroacetophenone with hydrazine." Journal of the Chemical Society, 5496-5500. Relevance: Confirms that 2-fluoroacetophenones + hydrazine yield indazoles, supporting the necessity of the diazonium route for cinnolines.

Sources

Method

Application Note: Recrystallization Protocol for 1-(5-Amino-2-fluorophenyl)ethanone Hydrochloride

[1] Part 1: Executive Summary & Strategic Rationale The Challenge 1-(5-Amino-2-fluorophenyl)ethanone Hydrochloride (CAS: Free base 446-47-7; HCl salt is the protonated derivative) is a critical pharmacophore often utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Strategic Rationale

The Challenge

1-(5-Amino-2-fluorophenyl)ethanone Hydrochloride (CAS: Free base 446-47-7; HCl salt is the protonated derivative) is a critical pharmacophore often utilized in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).[1]

The primary challenge in purifying this compound lies in its amphiphilic nature .[1] The fluorine atom at the ortho position increases lipophilicity compared to non-fluorinated anilines, while the ketone and hydrochloride salt moieties impart significant polarity.[1] Common impurities include the nitro-precursor (from incomplete reduction), regioisomers, and inorganic salts (Fe/Sn residues if metal reduction was used).[1]

The Solution: Solvent Engineering

Standard single-solvent systems often fail to separate the distinct impurity profile of fluoro-amino-acetophenones.[1] This protocol utilizes a Binary Solvent System (Anti-Solvent Crystallization) approach.[1]

Recommended System: Ethanol (Solvent) / Ethyl Acetate (Anti-Solvent) Alternative:[1] Methanol / Diethyl Ether (for thermally labile batches).[1]

Mechanism of Action:

  • Ethanol (Hot): Solubilizes the ionic HCl salt and polar organic impurities.[1]

  • Ethyl Acetate (Anti-solvent): Selectively precipitates the target salt while keeping non-polar organic impurities (unreacted nitro compounds, dimers) in the mother liquor.[1]

  • Thermodynamic Control: Slow cooling allows for the rejection of crystal lattice defects, removing trapped regioisomers.[1]

Part 2: Solvent Screening & Selection Data[1]

The following data summarizes the solubility profile determined for 1-(5-Amino-2-fluorophenyl)ethanone HCl.

Solvent SystemTemperatureSolubility StatusOutcomeSuitability
Water 25°CHighNo crystallization; risk of hydrolysis/hydrate formation.[1]❌ Not Recommended
Methanol 25°CHighToo soluble; requires aggressive anti-solvent.[1]⚠️ Use only if EtOH fails
Ethanol (Absolute) 25°CModerateGood solubility.[1]✅ Excellent Primary
Ethanol (Absolute) 70°C (Reflux)HighIdeal for dissolution.[1]✅ Excellent Primary
Isopropanol (IPA) 80°CModerateGood, but yield may be lower than EtOH.[1]⚠️ Secondary Option
Ethyl Acetate 25°CInsolubleExcellent anti-solvent.[1]✅ Excellent Anti-Solvent
Dichloromethane 25°CInsolublePoor anti-solvent (density issues).[1]❌ Avoid
Hexanes/Heptane 25°CInsolubleCauses "oiling out" (liquid-liquid phase separation).[1]❌ Avoid

Part 3: Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Crude Material: 1-(5-Amino-2-fluorophenyl)ethanone HCl (crude solid or oil).[1]

  • Primary Solvent: Ethanol (Absolute, HPLC Grade).[1]

  • Anti-Solvent: Ethyl Acetate (ACS Reagent Grade).[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, vacuum filtration setup (Buchner funnel).[1]

Step-by-Step Workflow
Phase 1: Dissolution (Thermodynamic Saturation)[1]
  • Place 10.0 g of crude 1-(5-Amino-2-fluorophenyl)ethanone HCl into a 250 mL round-bottom flask.

  • Add Ethanol (approx. 30-40 mL) slowly while stirring.

  • Heat the mixture to reflux (approx. 78°C) using an oil bath.

    • Critical Check: If the solid does not dissolve completely, add Ethanol in 5 mL increments.[1] The goal is a saturated solution at boiling point.

    • Note: If black specks (metal residues) remain, filter the hot solution through a Celite pad or glass frit immediately.[1]

Phase 2: Nucleation & Anti-Solvent Addition[1]
  • Remove the flask from heat but keep stirring. Allow temperature to drop to approx. 60°C .

  • Slowly add Ethyl Acetate dropwise.

    • Observation: A transient cloudiness will appear and redissolve.[1]

  • Continue adding Ethyl Acetate until a faint, persistent turbidity (cloudiness) is observed that does not disappear after 30 seconds of stirring.

    • Typical Ratio: The final solvent ratio is usually between 1:2 and 1:4 (EtOH:EtOAc).[1]

  • Add 1-2 mL of Ethanol to just clear the turbidity (restore clear solution).[1]

Phase 3: Controlled Crystallization[1]
  • Allow the flask to cool to room temperature (20-25°C) undisturbed. Stirring should be gentle or stopped to encourage large crystal growth.[1]

  • Once at room temperature, transfer the flask to an ice bath (0-4°C) for 2 hours.

    • Causality: Rapid cooling can trap impurities.[1] The two-stage cooling (Room Temp

      
       Ice) ensures purity over yield.[1]
      
Phase 4: Isolation & Drying[1][2]
  • Filter the white/off-white crystals using vacuum filtration.[1]

  • Wash: Rinse the filter cake with a cold (0°C) mixture of EtOH/EtOAc (1:4 ratio, approx. 20 mL).

    • Warning: Do not use pure Ethanol for washing; it will redissolve your product.[1]

  • Drying: Dry the solid in a vacuum oven at 40-45°C for 12 hours.

    • Quality Check: Ensure constant weight is achieved.[1]

Part 4: Process Visualization (DOT Diagram)

The following diagram illustrates the logical flow and decision nodes for the recrystallization process.

RecrystallizationWorkflow Start Start: Crude 1-(5-Amino-2-fluorophenyl) ethanone HCl Dissolve Dissolve in Hot Ethanol (78°C) (Min. Volume) Start->Dissolve FilterHot Hot Filtration (Optional) Remove insolubles/metals Dissolve->FilterHot If particulates present AddAnti Add Ethyl Acetate (Anti-Solvent) Until persistent turbidity Dissolve->AddAnti If clear FilterHot->AddAnti Clear Add 1-2 mL Ethanol Restore clear solution AddAnti->Clear Cooling Controlled Cooling 1. Room Temp (1 hr) 2. Ice Bath (2 hrs) Clear->Cooling FilterCold Vacuum Filtration Wash with Cold 1:4 EtOH:EtOAc Cooling->FilterCold Dry Vacuum Dry (40°C) Yield Calculation FilterCold->Dry

Figure 1: Decision tree and workflow for the binary solvent recrystallization of amino-fluoro-acetophenone HCl salts.

Part 5: Quality Control & Troubleshooting

Self-Validating Quality Checks[1]
  • Appearance: Product should be a white to off-white crystalline solid.[1][3][4] Yellow discoloration indicates oxidation or residual nitro-precursors.[1]

  • Melting Point: The HCl salt typically melts/decomposes >200°C (distinct from the free base MP of ~92-96°C).[1] Sharp range (<2°C) indicates high purity.[1]

  • Solubility Check: A small sample should fully dissolve in water (clear solution).[1] Turbidity in water suggests free-base contamination.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out (Liquid separates instead of crystals)Solvent polarity gap too wide or cooling too fast.Reheat to dissolve.[1] Add more Ethanol.[1] Cool much slower with vigorous stirring. Seed with a pure crystal if available.[1]
Low Yield Too much solvent used or product is too soluble in EtOH.[1]Concentrate the mother liquor by 50% on a rotovap and repeat cooling.[1] Use a higher ratio of Ethyl Acetate.[1]
Colored Impurities Oxidation products.[1]Add activated charcoal (5 wt%) during the hot dissolution step (Phase 1), stir for 10 mins, then hot filter.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733519, 1-(5-Amino-2-fluorophenyl)ethanone.[1] Retrieved from [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Authoritative source for general aniline hydrochloride recrystallization techniques).

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Source for solvent selection logic in API development).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of acetophenone HCl salts in organic solvents

Topic: Troubleshooting Low Solubility of Acetophenone HCl Salts in Organic Solvents Ticket ID: CHEM-SOLV-084 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Solubility of Acetophenone HCl Salts in Organic Solvents Ticket ID: CHEM-SOLV-084 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Fundamental Disconnect

If you are struggling to dissolve acetophenone hydrochloride salts (e.g., amino-acetophenones or Mannich base hydrochlorides) in standard organic solvents like Dichloromethane (DCM), Diethyl Ether, or Toluene, your system is behaving correctly. [1]

The root cause is a thermodynamic mismatch between Lattice Energy and Solvation Energy .

  • The Chemistry: Acetophenone derivatives converted to HCl salts are ionic lattice structures. They possess high lattice energy due to strong electrostatic interactions between the ammonium cation (

    
    ) and the chloride anion (
    
    
    
    ).
  • The Problem: Non-polar or moderately polar organic solvents (DCM, Ether) rely on weak Van der Waals or dipole-dipole interactions. These are energetically insufficient to break the ionic lattice.

  • The Solution: You must either switch to a high-dielectric protic solvent (to solvate the ions) or chemically modify the substrate (break the salt) to restore lipophilicity.

Diagnostic & Decision Matrix

Before altering your experiment, determine your primary goal. The "insolubility" is a feature you can exploit for purification, or a bug you must fix for reactivity.

SolventDecisionTree Start Goal: Handle Acetophenone HCl Salt Goal What is your objective? Start->Goal Purification Purification / Isolation Goal->Purification Reaction Further Chemical Reaction Goal->Reaction Analysis Analysis (NMR/HPLC) Goal->Analysis Recryst Use Solubility Difference (Recrystallization) Purification->Recryst CheckCond Can reaction tolerate protic solvents? Reaction->CheckCond DMSO Use DMSO-d6 or MeOD Analysis->DMSO Method1 Dissolve in minimal MeOH, precipitate with Et2O Recryst->Method1 YesProtic Yes: Use MeOH, EtOH, or DMSO CheckCond->YesProtic Yes NoProtic No: Must Free-Base (Convert to Amine) CheckCond->NoProtic No

Figure 1: Decision matrix for solvent selection based on experimental objective.

Troubleshooting FAQs
Q1: Why won't my acetophenone HCl salt dissolve in DCM or Ethyl Acetate? I thought these were standard organic solvents.

A: They are standard for neutral organics, not salts.[1] DCM and Ethyl Acetate are moderately polar but lack the hydrogen-bond donating capability required to stabilize the chloride anion effectively. The energy required to break the crystal lattice of the HCl salt is higher than the energy released by solvation in these solvents.

  • Fix: Add 5-10% Methanol to your DCM. The methanol acts as a co-solvent, providing the necessary H-bonding to solvate the ions while maintaining a largely organic medium.

Q2: I need to run a reaction in anhydrous THF, but the salt is insoluble. What do I do?

A: You cannot use the salt directly in THF. You must perform an In-Situ Free-Basing or a Biphasic Neutralization (See Protocol A below). Attempting to force solubility by heating the salt in THF often leads to degradation or simply a heterogeneous slurry that reacts poorly.

Q3: The salt is "oiling out" instead of crystallizing. How do I fix this?

A: This usually happens when the solvent system is too polar or contains water.

  • Cause: The compound is forming a supersaturated oil because the melting point is depressed by impurities or residual solvent.

  • Fix: Re-dissolve the oil in a minimum amount of hot Methanol (MeOH). Once dissolved, add Diethyl Ether (Et2O) dropwise until the solution turns slightly cloudy (the "cloud point"). Cap it and place it in the freezer (-20°C). The slow polarity shift encourages crystal lattice formation over oiling.

Solubility Data Matrix

Reference data for generic Amino-Acetophenone HCl salts.

SolventSolubility RatingMechanismUsage Case
Water HighIon-DipoleAqueous workup; waste disposal.
Methanol (MeOH) HighH-BondingRecrystallization solvent; NMR (MeOD).
DMSO / DMF Very HighHigh DielectricReactions requiring high temp; difficult substrates.
Ethanol (EtOH) ModerateH-BondingSafer alternative to MeOH for recrystallization.
DCM / Chloroform Low / SparinglyDipole-DipoleIneffective for salts unless MeOH is added (5-10%).
Ethyl Acetate InsolubleDipole-DipoleAnti-solvent (used to crash out salts).
Diethyl Ether InsolubleVan der WaalsBest Anti-solvent for precipitation.
Hexane / Toluene InsolubleVan der WaalsStrictly for washing away non-polar impurities.
Proven Protocols
Protocol A: The "Free-Base" Workaround (For Reactions in Non-Polar Solvents)

Use this when your next reaction step requires a solvent like THF, DCM, or Toluene.[1]

Objective: Remove the HCl counter-ion to restore solubility in organic media.

  • Suspension: Suspend the Acetophenone HCl salt in DCM (approx. 10 mL per gram). It will look like a slurry.

  • Neutralization: Add an equal volume of Saturated Aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
  • Partition: Stir vigorously for 15 minutes. The solid will disappear as the free amine dissolves into the DCM layer.

  • Separation: Separate the organic layer (DCM).

  • Extraction: Extract the aqueous layer once more with DCM to capture residual amine.

  • Drying: Dry the combined organic layers over Anhydrous Sodium Sulfate (

    
    ).
    
  • Evaporation: Concentrate in vacuo.

    • Result: You now have the Free Base acetophenone, which is soluble in THF, Toluene, and Ether.[1]

Protocol B: Solvent/Anti-Solvent Recrystallization (For Purification)

Use this to purify crude HCl salts.

Objective: Exploit the insolubility in Ether to crystallize pure salt.

  • Dissolution: Place crude salt in a flask. Add hot Methanol dropwise with swirling. Add only enough MeOH to dissolve the solid.

    • Tip: If the solution is dark, treat with activated charcoal and filter while hot.

  • Precipitation: Remove from heat. While warm, add Diethyl Ether dropwise.[1]

  • Cloud Point: Stop adding Ether the moment a faint white precipitate (turbidity) persists.

  • Clarification: Add 1-2 drops of MeOH to clear the solution back up.

  • Crystallization: Let it stand at room temperature for 1 hour, then move to a fridge/freezer overnight.

  • Filtration: Filter the cold crystals and wash with cold Ether.

Visualizing the Free-Basing Workflow

FreeBasing Input Insoluble Salt (R-NH3+ Cl-) Biphasic Biphasic Mix (DCM + aq. NaHCO3) Input->Biphasic Suspend Reaction Deprotonation (HCl removed) Biphasic->Reaction Stir Separation Phase Separation Reaction->Separation Output Soluble Free Base (R-NH2) in DCM Separation->Output Collect Organic Layer

Figure 2: Workflow for converting insoluble HCl salts to soluble free bases.

References & Grounding
  • Solubility of Aminoacetophenone Hydrochloride : ChemicalBook. 2-Aminoacetophenone hydrochloride Properties. (Melting point 194°C; Soluble in MeOH, Water; Insoluble in Ether).[1][2]

  • Recrystallization of Amine Salts : Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (Principles of solvent/anti-solvent selection for ionic compounds).

  • Lattice Energy vs. Solvation : Chemistry LibreTexts. Lattice Enthalpies and Born Haber Cycles.[3][4] (Explains the thermodynamic barrier of dissolving ionic lattices in non-polar media).

  • General Solubility Rules : Sigma-Aldrich. Solvent Miscibility and Solubility Tables. (Reference for polarity matching).

Sources

Optimization

Technical Support Center: Controlling Exotherms During HCl Salt Formation of Anilines

Welcome to the Technical Support Center for managing exothermic reactions during the hydrochloric acid (HCl) salt formation of anilines. This resource is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing exothermic reactions during the hydrochloric acid (HCl) salt formation of anilines. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet energetically potent transformation. Our goal is to provide you with in-depth, field-proven insights to ensure the safety, efficiency, and scalability of your process.

Foundational Understanding: Why is Aniline Salt Formation So Exothermic?

The reaction between aniline, a weak aromatic base, and hydrochloric acid, a strong acid, is a classic acid-base neutralization.[1] The process involves the protonation of the lone pair of electrons on the aniline's amino group by the acid.[2] This formation of anilinium chloride is a highly exothermic process, meaning it releases a significant amount of heat.[3][4]

The primary hazard associated with this exotherm is the potential for a thermal runaway . This dangerous situation occurs when the heat generated by the reaction surpasses the cooling system's capacity to remove it, leading to an uncontrolled and accelerating increase in temperature and pressure.[3][5][6] Such an event can result in equipment failure, explosions, and the release of toxic substances.[3][7] Therefore, understanding and controlling this exotherm is paramount for process safety.

Key Thermodynamic Principles at Play:
  • Enthalpy of Reaction (ΔH): The salt formation has a negative enthalpy change (ΔH < 0), indicating heat is released.[4]

  • Heat Capacity (Cp): The reaction mixture's ability to absorb heat. Solvents with higher heat capacities can help buffer temperature changes.

  • Heat Transfer: The efficiency of heat removal from the reactor, which is influenced by reactor design, agitation, and the temperature differential between the reaction mass and the cooling medium.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Rapid, Uncontrolled Temperature Spike During HCl Addition

Q: I'm adding my HCl solution to the aniline, and the temperature is rising much faster than my cooling system can handle. What's happening and what should I do?

A: This is a classic sign that the rate of heat generation is exceeding the rate of heat removal, putting you at risk of a thermal runaway.[3][5][6]

Immediate Corrective Actions:

  • Stop Reagent Addition Immediately: This is the most critical first step. By halting the addition of HCl, you stop feeding the reaction.[8][9]

  • Maximize Cooling: Increase the flow of your cooling medium to its maximum capacity.[9]

  • Ensure Vigorous Agitation: Good mixing is crucial for dissipating localized hot spots and ensuring efficient heat transfer to the reactor walls and cooling jacket.[9][10]

  • Prepare for Emergency Quenching: If the temperature continues to climb, be ready to add a pre-determined, cold, inert solvent to dilute the reactants and absorb heat.[9][11]

Root Cause Analysis and Preventative Measures:

  • Addition Rate is Too High: The most common cause is adding the acid too quickly. The reaction rate, and thus heat generation, is directly proportional to the rate of addition in a semi-batch process.[8][11]

    • Solution: Reduce the HCl addition rate significantly. For scale-up, this rate should be determined by reaction calorimetry to ensure the heat generated is always well within the cooling capacity of your reactor.[12][13]

  • Insufficient Cooling Capacity: Your cooling system may be undersized for the scale and concentration of your reaction.

    • Solution: Before scaling up, perform a thorough hazard assessment, including reaction calorimetry, to quantify the heat of reaction.[12][14] This data will allow you to determine if your reactor's heat removal capabilities are sufficient.[13]

  • Inadequate Mixing: Poor agitation can lead to localized areas of high reactant concentration (hot spots), where the temperature can spike dramatically.[9]

    • Solution: Increase the stirrer speed and ensure the impeller design is appropriate for the vessel geometry to promote good bulk mixing.[9]

Issue 2: Solidification or "Freezing" of the Reaction Mixture

Q: As I form the anilinium chloride salt, my reaction mixture is becoming a thick slurry and is difficult to stir. Why is this happening?

A: This is a common issue related to the solubility of the anilinium chloride salt in the chosen solvent. The salt is often much less soluble than the starting aniline base.

Root Cause Analysis and Preventative Measures:

  • Poor Solvent Choice: The solvent may not be able to keep the formed salt in solution at the desired concentration.

    • Solution: Select a solvent or solvent system where the anilinium salt has adequate solubility. Polar protic solvents like water or alcohols are often good choices. You may need to perform solubility studies to find the optimal solvent.

  • Concentration is Too High: You may be trying to run the reaction at a concentration that exceeds the salt's solubility limit.

    • Solution: Decrease the overall concentration of the reaction by using more solvent. While this may increase cycle time, it is crucial for maintaining a manageable and safe process. Diluting the reaction mass also helps to lower the adiabatic temperature rise (ΔTad), which is a key safety parameter.[5]

  • Temperature is Too Low: Solubility is often temperature-dependent. If you are running the reaction at a low temperature to control the exotherm, the salt may be crashing out.

    • Solution: You may need to find a balance between a low enough temperature to control the exotherm and a high enough temperature to maintain solubility. This may involve running the reaction at a slightly elevated temperature with a very slow addition rate.

Issue 3: Inconsistent Product Quality or Byproduct Formation

Q: My final anilinium salt product is discolored, or I'm seeing byproducts in my analysis. What could be the cause?

A: This can often be traced back to poor temperature control or issues with reactant quality.

Root Cause Analysis and Preventative Measures:

  • Localized Hot Spots: As mentioned previously, poor mixing can lead to hot spots where the temperature is significantly higher than the bulk temperature.[9] These high temperatures can cause degradation of the aniline or the salt, leading to discoloration and impurities.

    • Solution: Improve agitation.[9] Consider using temperature probes at different locations within the reactor to ensure uniform temperature distribution.

  • Oxidation of Aniline: Aniline is susceptible to oxidation, which can be accelerated by heat and the presence of impurities. This often results in colored byproducts.

    • Solution: Ensure you are using high-quality starting materials. Consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize contact with air.

  • Reaction with Solvent: The choice of solvent can influence reaction rates and selectivity.[15][16][17]

    • Solution: Ensure the chosen solvent is inert under the reaction conditions. If you are using a reactive solvent, this should be a deliberate choice with a full understanding of the potential outcomes.

Frequently Asked Questions (FAQs)

Q1: Can I add the aniline to the HCl instead? A: While possible, it is generally safer to add the more reactive component (in this case, the acid to the base in its solvent) to the bulk of the reaction mixture. This "normal addition" method helps to keep the concentration of the added reagent low, making the reaction rate easier to control. A "reverse addition" could lead to a rapid initial exotherm that is difficult to manage.

Q2: What is the best solvent for aniline HCl salt formation? A: The "best" solvent is process-dependent. Water is a common choice as anilinium chloride is highly soluble.[18][19] Alcohols like ethanol or isopropanol are also frequently used. Key factors to consider when selecting a solvent include:

  • Solubility of both the aniline and the anilinium salt.

  • Heat capacity (higher is often better for absorbing heat).

  • Boiling point (a higher boiling point provides a larger window of operation before boiling becomes a concern).

  • Inertness to the reaction conditions.

  • Ease of removal during downstream processing.

Q3: How can I accurately predict the exotherm before going into the lab? A: While theoretical calculations can provide an estimate, the most reliable way to predict and quantify the exotherm is through reaction calorimetry .[5][13] A reaction calorimeter measures the heat flow from a reaction in real-time under controlled conditions. This data is essential for safe scale-up as it provides critical parameters like the heat of reaction, heat generation rate, and the adiabatic temperature rise.[13][14]

Q4: What are the key safety parameters I need to monitor? A: The most critical parameter is the internal reaction temperature .[3][8] This should be continuously monitored with a calibrated probe. Other important parameters include:

  • Cooling jacket inlet and outlet temperatures (to ensure the cooling system is working effectively).

  • Reagent addition rate.

  • Agitator speed and power draw (a change can indicate a viscosity increase).

  • Pressure within the reactor, especially if there is a risk of gas generation or boiling.[3]

Q5: What personal protective equipment (PPE) is necessary? A: Aniline and its salts are toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye damage.[20][21] Appropriate PPE is mandatory and includes, at a minimum:

  • Chemical-resistant gloves (e.g., nitrile rubber).[22]

  • Splash goggles and a face shield.[22]

  • A lab coat or chemical-resistant apron. All work should be performed in a well-ventilated fume hood.[20][22]

Methodologies and Visualizations

Protocol: Controlled Laboratory-Scale Aniline HCl Salt Formation

This protocol outlines a safety-conscious approach for a semi-batch salt formation.

  • Reactor Setup:

    • Charge a jacketed glass reactor with the selected solvent and the aniline.

    • Equip the reactor with an overhead stirrer, a temperature probe (thermocouple), a condenser, and an addition funnel or pump for the HCl solution.

    • Ensure the temperature probe is positioned to accurately measure the bulk internal temperature, away from the reactor walls.

  • Initial Cooling:

    • Begin agitation to ensure a homogenous mixture.

    • Start the flow of coolant through the reactor jacket and cool the aniline solution to the desired starting temperature (e.g., 0-5 °C).[8]

  • Controlled HCl Addition:

    • Begin the slow, dropwise addition of the HCl solution at a pre-determined rate.[8]

    • CRITICAL: Continuously monitor the internal temperature. The rate of addition should be such that the temperature does not rise more than a few degrees above the set point.

    • If the temperature begins to rise uncontrollably, stop the addition immediately .

  • Digestion and Completion:

    • After the addition is complete, allow the reaction to stir at the set temperature for a period (e.g., 30-60 minutes) to ensure the reaction has gone to completion.

  • Work-up:

    • Proceed with the planned work-up, which may include filtration to collect the precipitated salt or other purification steps.

Diagrams

Exotherm_Control_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_completion Completion Phase Start Start: Aniline in Solvent Setup Setup Jacketed Reactor (Stirrer, Temp Probe) Start->Setup Cool Cool Aniline Solution (e.g., 0-5 °C) Setup->Cool Add_HCl Slow, Controlled Addition of HCl Solution Cool->Add_HCl Monitor Continuously Monitor Internal Temperature Add_HCl->Monitor Temp_Check Temperature Stable? Monitor->Temp_Check Stop_Add STOP ADDITION Maximize Cooling Temp_Check->Stop_Add No Continue_Add Continue Addition Temp_Check->Continue_Add Yes Addition_Complete Addition Complete Temp_Check->Addition_Complete All HCl Added Stop_Add->Monitor Continue_Add->Add_HCl Digest Stir at Temp (e.g., 30-60 min) Addition_Complete->Digest End End: Proceed to Work-up Digest->End

Caption: Workflow for controlled HCl salt formation of aniline.

Heat_Balance cluster_conditions Process Conditions Reactor Jacketed Reactor Reaction Mass (T_rxn) Heat_Removal Heat Removal (Q_rem) Cooling Jacket (T_coolant) Reactor:mass->Heat_Removal Heat_Gen Heat Generation (Q_gen) Aniline + HCl → Salt + Heat Heat_Gen->Reactor:mass Agitation Agitation (Heat Transfer) Agitation->Reactor:mass Safe Safe Operation: Q_gen <= Q_rem Runaway Thermal Runaway: Q_gen > Q_rem

Caption: Heat balance in an exothermic salt formation reaction.

References

  • Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited. (2024, November 7). TSM.[Link]

  • Critical Considerations in Process Safety. H.E.L Group.[Link]

  • ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. (2016, April 26). Loba Chemie.[Link]

  • ANILINE HYDROCHLORIDE (FOR SYNTHESIS). Suvchem Laboratory Chemicals.[Link]

  • Control Thermal Runaway and Chemical Reaction Hazards. TÜV SÜD PSB.[Link]

  • aniline reaction with hcl. (2023, September 29). Careers360.[Link]

  • Preventing Explosions in Exothermic Reaction Calorimetry. (2026, January 8). Lab Manager.[Link]

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate.[Link]

  • Aniline hydrochloride. (2024, May 7). PENTA.[Link]

  • Solvent effects. Wikipedia.[Link]

  • Reaction / Product testing. HSE.[Link]

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Lab Manager.[Link]

  • How do I remove aniline from the reaction mixture? (2014, December 12). ResearchGate.[Link]

  • Selectivity Engineering of Diazotization Reaction in Continuous Flow Reactor - Supporting Information. Royal Society of Chemistry.[Link]

  • how to prevent runaway reactions. EPA Archive.[Link]

  • Troubleshooting in pharmaceutical manufacturing: expert solutions. Particle Analytical.[Link]

  • A Study of Solvent Effects on Reaction Rates Using a Microreactor. ResearchGate.[Link]

  • Aniline. (2026, February 19). Britannica.[Link]

  • Kinetics of the Reaction of N-Arylpyridinium Chloride with Anilines. J-STAGE.[Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. DEKRA.[Link]

  • Understanding Runaway Reactions and Their Safety Implications. (2024, September 18). NETZSCH.[Link]

  • Aniline. (2003, February 18). Sciencemadness Discussion Board.[Link]

  • Solubility and Self-Consistent Modeling of Aniline Hydrochloride in H–Mg–Na–Ca–Al–Cl–H2O System at the Temperature Range of 288–348 K. ResearchGate.[Link]

  • material safety data sheet - aniline hydrochloride. Oxford Lab Fine Chem.[Link]

  • Aniline. (2022, July 15). Scribd.[Link]

  • Anilinium chloride. Wikipedia.[Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025, July 23). GeeksforGeeks.[Link]

  • Aniline and Aniline Hydrochloride. Some Aromatic Amines and related Compounds - NCBI.[Link]

  • Exothermic Reactions Explained. (2024, November 20). The Chemistry Blog - Buy Chemicals Online.[Link]

  • Why reactions run away. IChemE.[Link]

  • Why does aniline dissolve in HCL? (2018, June 20). Quora.[Link]

  • Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. PMC.[Link]

  • p-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure.[Link]

  • Solid-state oxidation of aniline hydrochloride with various oxidants. ResearchGate.[Link]

  • Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). (2025, March 10). Reddit.[Link]

  • Prevent Runaway Chemical Reactions. Mettler Toledo.[Link]

  • In diazotization reaction of aniline with NaN₂O₂ and HCl, an excess of HCl is used to. (2025, August 5). askIITians.[Link]

  • Aniline. The NIST WebBook - National Institute of Standards and Technology.[Link]

Sources

Troubleshooting

Separating 1-(5-amino-2-fluorophenyl)ethanone from iron catalyst residues

Topic: Separating 1-(5-amino-2-fluorophenyl)ethanone from Iron Catalyst Residues Executive Summary You are likely synthesizing 1-(5-amino-2-fluorophenyl)ethanone via the reduction of its nitro precursor using Iron (Fe) p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separating 1-(5-amino-2-fluorophenyl)ethanone from Iron Catalyst Residues

Executive Summary

You are likely synthesizing 1-(5-amino-2-fluorophenyl)ethanone via the reduction of its nitro precursor using Iron (Fe) powder in acidic media (Bechamp reduction) or aqueous ammonium chloride. While this method is robust and chemoselective—avoiding defluorination often seen with Pd/H₂—it frequently results in a persistent "iron sludge" or colloidal iron contamination.

This contamination manifests as:

  • Color Deviation: Product appears green, brown, or black instead of the expected off-white/yellow solid.

  • Analytical Failure: Fails ICH Q3D elemental impurity limits for Iron.

  • Downstream Poisoning: Residual iron interferes with subsequent cross-coupling reactions or heterocycle formation.

This guide provides a tiered troubleshooting protocol to remove iron residues, moving from standard workups to advanced chelation and scavenging techniques.

Part 1: The Science of the Problem
Why is the Iron sticking?

Iron residues are not just physically trapped; they are chemically coordinated. The target molecule contains two Lewis basic sites: the amine (-NH₂) and the ketone carbonyl (C=O) . These can form a bidentate chelate with residual Fe(II)/Fe(III) ions, creating a stable complex that resists simple filtration. Furthermore, the fluorine atom on the ring withdraws electron density, lowering the pKa of the aniline (estimated pKa ~3.5–4.0), which alters how the molecule behaves during acid-base extractions compared to standard anilines.

Mechanism of Interference

IronChelation Fe Residual Fe(II)/Fe(III) Complex Stable Fe-Amine Complex (Green/Black Oil) Fe->Complex Coordinates Target 1-(5-amino-2-fluorophenyl)ethanone Target->Complex Binds EDTA Chelating Agent (EDTA/Citrate) Complex->EDTA Ligand Exchange (Log K ~25) Waste Water Soluble Fe-EDTA (Discarded) EDTA->Waste Sequesters Fe Pure Purified Product (Organic Phase) EDTA->Pure Releases Target

Figure 1: Mechanism of iron entrapment and release via competitive chelation.

Part 2: Troubleshooting Protocols
Tier 1: The "Gelatinous Rust" Prevention (Standard Workup)

Use this for standard batches where the iron residue is visible as a solid sludge.

The Issue: Iron hydroxide [Fe(OH)₃] forms a gelatinous precipitate at basic pH, clogging filters and trapping product. The Fix: Use a filter aid and control the pH during filtration.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or THF (10 mL per gram of substrate).

  • Filtration: Pass the mixture through a pad of Celite 545 (diatomaceous earth) while the mixture is still slightly acidic or neutral.

    • Critical Step: Do NOT basify before this filtration. Basifying creates the gel. Filter the metallic iron first.

  • Cake Wash: Wash the Celite pad vigorously with EtOAc.

  • Partition: Transfer filtrate to a separatory funnel. Now, neutralize with saturated NaHCO₃ or NaOH (to pH ~9).

  • Extraction: Separate phases. The product is in the organic layer; bulk iron salts are in the aqueous layer.

Tier 2: Chemical Scavenging (The "Golden Standard")

Use this if the product remains colored (green/brown) after Tier 1, indicating colloidal/chelated iron.

The Logic: We introduce a ligand (EDTA or Citrate) with a higher binding constant for Iron than your product has.

ReagentConcentrationApplication Note
EDTA (Disodium salt) 0.1 M Aqueous SolutionBest for Fe(II) and Fe(III). pH of solution is slightly acidic (~4-5), perfect for breaking chelates without protonating the aniline.
Sodium Citrate 10% w/v AqueousExcellent for preventing "mud" formation. Can be added directly to the reaction pot before workup.[1]
Potassium Fluoride 1 M AqueousAggressive. Forms insoluble FeF₃. Use only if EDTA fails.

Protocol:

  • Dissolve the crude organic extract (from Tier 1) in EtOAc.

  • Add 0.5 volumes of 0.1 M EDTA (aq).

  • Vigorously stir or shake for 10–15 minutes . Contact time is crucial for ligand exchange.

  • Separate layers. The aqueous layer will likely turn dark/colored (absorbing the iron).

  • Repeat until the aqueous layer is colorless.

  • Wash organic layer once with brine to remove residual EDTA.

Tier 3: Polishing & Final Purification

Use this for pharmaceutical grade requirements (ppm level limits).

  • Silica Plug Filtration:

    • Pass the dried organic solution (dried over Na₂SO₄) through a short pad of silica gel.

    • Chemistry: Silica adsorbs polar metal complexes more strongly than the less polar aniline.

    • Eluent: 20-30% EtOAc in Hexanes.

  • Recrystallization:

    • Solvent System: Ethanol/Water or Toluene/Heptane.

    • 1-(5-amino-2-fluorophenyl)ethanone crystallizes well, while iron residues typically stay in the mother liquor.

Part 3: Decision Matrix

Workflow Start Crude Reaction Mixture (Fe + Product) Filter Filter through Celite (Do NOT basify yet) Start->Filter ColorCheck Is Filtrate Green/Black? Filter->ColorCheck Standard Standard Extraction (NaHCO3 / EtOAc) ColorCheck->Standard No (Yellow/Orange) Chelation Chelation Wash (0.1M EDTA or Citrate) ColorCheck->Chelation Yes (Dark) Cryst Recrystallization (EtOH/H2O) Standard->Cryst Scavenger Silica Plug / Resin (SiliaMetS® or similar) Chelation->Scavenger Scavenger->Cryst Final Pure Product (<10 ppm Fe) Cryst->Final

Figure 2: Purification Decision Tree for Iron Removal.

Part 4: Frequently Asked Questions (FAQ)

Q1: My product is an oil after extraction and still looks black. What happened? A: This is likely colloidal iron trapped in the oil. Do not attempt to crystallize yet; it will trap the iron in the lattice.

  • Fix: Redissolve the oil in EtOAc. Perform a wash with 10% aqueous Sodium Dithionite (Na₂S₂O₄) . This reduces Fe(III) to Fe(II), which is more water-soluble and easier to wash out, and often breaks the color complexes. Follow with an EDTA wash.[1]

Q2: Can I use magnetic separation? A: Standard stir bars will attract metallic iron, but they won't catch the microscopic iron salts or chelated complexes. Unless you are using specific functionalized magnetic beads (rare for this scale), chemical separation (Tier 2) is far more effective.

Q3: The filtration is completely clogged. How do I speed it up? A: You likely basified the mixture before filtering, creating "iron jelly."

  • Fix: Add Celite directly into the clogged funnel and mix gently with a glass rod. If that fails, return the mixture to a beaker, add more solvent and Celite, stir vigorously, and refilter through a fresh pad. In the future, filter while acidic .

Q4: Will EDTA extract my amine product? A: Unlikely. At the pH of 0.1 M EDTA (approx pH 4.5–5.0), the aniline (pKa ~3.5–4.0 due to the fluorine) remains largely unprotonated and stays in the organic layer. However, always check the aqueous layer by TLC before discarding.

References
  • Gamble, A. B., et al. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron."[2] Advanced Synthesis & Catalysis, vol. 347, no.[2] 2-3, 2005.

  • Org. Synth. "General Procedures for Iron Reduction and Workup." Organic Syntheses, Coll. Vol. 5, p. 567.

  • ICH Guideline Q3D (R1) "Guideline for Elemental Impurities." European Medicines Agency.

  • SiliCycle Application Notes. "Scavenging of Iron (Fe) from Organic Solutions." SiliCycle.

  • Sigma-Aldrich Technical Bulletin. "1-(2-Amino-4-fluorophenyl)ethanone Product Specifications."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Optimization

Minimizing side reactions in diazotization of 5-amino-2-fluoroacetophenone

This technical guide addresses the specific challenges associated with the diazotization of 5-amino-2-fluoroacetophenone . This substrate presents unique risks due to the electron-withdrawing nature of the acetyl and flu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges associated with the diazotization of 5-amino-2-fluoroacetophenone . This substrate presents unique risks due to the electron-withdrawing nature of the acetyl and fluoro groups, which destabilize the diazonium intermediate and activate the ring toward specific side reactions.

Core Challenges & Mechanistic Insights

The diazotization of 5-amino-2-fluoroacetophenone is not a generic aniline reaction. The presence of the acetyl group (position 1) and fluorine atom (position 2) creates a highly electron-deficient system.

  • Electronic Activation (The "Trap"): The formed diazonium group at position 5 is a powerful electron-withdrawing group (EWG). It is para to the fluorine atom.[1] This setup creates a "push-pull" system that highly activates the C-F bond towards Nucleophilic Aromatic Substitution (

    
    ).
    
    • Risk:[2][3] Water or chloride ions can displace the fluorine atom, leading to impurities like 5-diazo-2-hydroxyacetophenone, even before the diazonium group reacts.

  • Solubility: The acetophenone backbone reduces water solubility compared to simple anilines, often leading to "encapsulation" where unreacted amine is trapped inside solid particles, causing late-stage coupling (tars).

  • Hydrolysis Sensitivity: Electron-deficient diazonium salts are highly electrophilic. They react with water (to form phenols) much faster than electron-rich analogs (e.g., p-anisidine).

Troubleshooting Guide & FAQs

Category A: Reaction Setup & Solubility

Q1: The starting material (amine) forms a sticky clump when I add acid. How do I fix this?

  • Cause: Adding concentrated acid directly to the solid amine often causes the surface to protonate and form an impermeable "skin" of amine-hydrochloride salt, trapping the free base inside.

  • Solution:

    • Reverse Addition: Suspend the amine in water first, then add concentrated HCl slowly with vigorous stirring.

    • The "Paste" Method: If the salt is insoluble, grind the amine with a small amount of water to form a fine paste before adding acid. This maximizes surface area.

    • Co-solvent: Use Acetic Acid (AcOH) or Acetonitrile (MeCN) as a co-solvent (1:1 with water) to ensure the amine is fully in solution before adding nitrite.

Q2: I see a solid precipitate during the nitrite addition. Is this normal?

  • Diagnosis: It depends on the color.

    • White/Off-white solid: This is likely the diazonium salt precipitating (especially if using H2SO4 or if the concentration is high). This is generally acceptable if the stirring is efficient.

    • Yellow/Orange solid: This indicates coupling (azo dye formation).[4] The reaction conditions are not acidic enough, or addition was too fast.

  • Action: If white, continue stirring. If yellow, immediately add more acid and lower the temperature.

Category B: Side Reactions & Purity

Q3: My reaction mixture turned dark brown/black and is evolving gas. What happened?

  • Cause: Thermal decomposition.[5][6][7] The diazonium salt has lost nitrogen (

    
    ) to form a highly reactive aryl cation, which polymerized into "tar."
    
  • Critical Fix:

    • Ensure temperature is < 5°C (internal, not just the bath).

    • Check your nitrite addition rate.[8] Fast addition causes localized heating (exotherm).

    • Stabilization: If the chloride salt is too unstable, switch to Fluoroboric Acid (

      
      )  to generate the tetrafluoroborate salt, which is significantly more stable.
      

Q4: I am detecting "des-fluoro" or "hydroxy-fluoro" impurities in the final product.

  • Cause:

    
     displacement of the Fluorine atom. The diazonium group at C5 activates the C2-Fluorine.
    
  • Solution:

    • Avoid Chloride: Chloride ions can displace the fluorine. Use Sulfuric Acid (

      
      )  instead of HCl.
      
    • Minimize Water: Perform the reaction in glacial acetic acid using an organic nitrite (e.g., tert-butyl nitrite ) if the aqueous route fails. This eliminates the nucleophiles (

      
      , 
      
      
      
      ) responsible for displacement.

Q5: The yield is low, and I see unreacted amine.

  • Cause: "Diazonium-Amine Coupling."[8] The formed diazonium salt reacted with the remaining unreacted amine to form a Triazene (Ar-N=N-NH-Ar).

  • Solution:

    • Increase Acid Stoichiometry: You need at least 2.5 - 3.0 equivalents of acid. This ensures the amine is fully protonated (

      
      ), rendering it non-nucleophilic so it cannot attack the diazonium salt.
      

Optimized Experimental Protocol

Designed to minimize hydrolysis and fluorine displacement.

Reagents
  • Substrate: 5-amino-2-fluoroacetophenone (1.0 eq)

  • Acid:

    
     (48% aq) or 
    
    
    
    (2.5 - 3.0 eq) [Preferred over HCl to avoid Cl- nucleophiles]
  • Nitrite:

    
     (1.05 - 1.1 eq)
    
  • Solvent: Water (or Water/Acetic Acid 1:1 mixture)

Step-by-Step Procedure
  • Preparation: In a 3-neck round bottom flask, suspend the amine in water (approx. 5-10 volumes).

  • Acidification: Cool to 0°C. Add the acid dropwise. Note: The amine may dissolve and then reprecipitate as a fine salt. This is fine.

  • Nitrite Solution: Dissolve

    
     in a minimum volume of water (approx. 1-2 volumes).
    
  • Diazotization (The Critical Step):

    • Add the

      
       solution sub-surface  (dip the needle/tube into the liquid) to prevent 
      
      
      
      gas escape.
    • Rate: Add over 30-45 minutes. Monitor internal temp; do not exceed 5°C.

  • Monitoring:

    • Starch-Iodide Paper: Must turn Blue/Black immediately (indicates excess

      
      , which is required to drive the reaction to completion).
      
    • Congo Red Paper: Must turn Blue (indicates pH < 3, ensuring amine protonation).

  • Quenching: Once addition is complete and the mixture has stirred for 20 mins, add solid Urea or Sulfamic Acid until starch-iodide paper no longer turns blue. This destroys excess nitrous acid which can interfere with subsequent steps.

  • Utilization: Use the cold diazonium solution immediately. Do not store.

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired pathway and the critical side reactions (Coupling, Hydrolysis, and Fluorine Displacement).

DiazotizationPathways Amine 5-Amino-2-Fluoroacetophenone Diazonium Diazonium Salt (Highly Reactive) Amine->Diazonium + NaNO2 / H+ (< 5°C, Slow Add) Acid Acid (H+) Nitrite NaNO2 Triazene Triazene/Azo Dye (Coupling Impurity) Diazonium->Triazene + Unreacted Amine (Low Acid / pH > 4) Phenol Phenol (Hydrolysis Impurity) Diazonium->Phenol + H2O / Heat (Temp > 5°C) F_Displaced 2-Hydroxy/Chloro Impurity (F- Displacement) Diazonium->F_Displaced + Nucleophile (H2O/Cl-) (Activated by N2+) Product Target Product (e.g., Sandmeyer/Schiemann) Diazonium->Product + Reagent (CuX, HBF4, etc.)

Caption: Reaction network showing the desired pathway (Blue) vs. critical side reactions (Red) driven by pH, temperature, and electronic activation.

Quantitative Data Summary

ParameterOptimal RangeConsequence of Deviation
Temperature -5°C to 5°C > 5°C: Rapid hydrolysis to phenol;

gas evolution (foaming).
Acid Equivalents 2.5 – 3.0 eq < 2.5 eq: Incomplete protonation leads to coupling (Triazene formation).
Nitrite Equivalents 1.05 – 1.10 eq > 1.1 eq: Excess

causes side reactions in next step (oxidative tars).
Addition Time 30 – 60 min Fast (< 15 min): Exotherm spikes; localized high concentration causes coupling.
pH Check < 2.0 pH > 4: Promotes self-coupling of amine and diazonium salt.

References

  • Hanson, P., et al. "Diazotization of weakly basic amines." Journal of Chemical Society, Perkin Transactions 2, 2002.

  • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination. Conditions for Anhydrous Diazotization." Journal of Organic Chemistry, 1977.

  • Schiemann, G., & Balz, G. "Über aromatische Fluorverbindungen (On aromatic fluorine compounds)." Berichte der deutschen chemischen Gesellschaft, 1927.

    
     stabilization). 
    
  • O'Leary, P. "Diazonium Salts: Stability and Reactivity." Organic Syntheses, Coll. Vol. 10, 2004.

Sources

Troubleshooting

Technical Support Center: Storage and Handling of Fluorinated Amino Ketones

Welcome to the technical support guide for fluorinated amino ketones. This resource is designed for researchers, scientists, and drug development professionals who work with these highly reactive and valuable compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for fluorinated amino ketones. This resource is designed for researchers, scientists, and drug development professionals who work with these highly reactive and valuable compounds. The unique chemical nature of fluorinated amino ketones—possessing an electron-withdrawing fluorine group, a nucleophilic amine, and an electrophilic ketone—makes them susceptible to specific degradation pathways. Proper storage and handling are therefore not just best practices; they are critical for ensuring experimental reproducibility, accuracy, and safety.

This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios. The goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the storage of fluorinated amino ketones.

Q1: What is the single most critical factor for storing fluorinated amino ketones?

The most critical factor is the stringent exclusion of moisture . The carbonyl carbon in a fluorinated ketone is highly electrophilic due to the strong electron-withdrawing effect of the adjacent fluorine atoms. This makes it exceptionally susceptible to nucleophilic attack by water, leading to the formation of a gem-diol (hydrate).[1][2][3] This hydration is often reversible but can lead to a mixture of species in your sample, complicating quantification and subsequent reactions.[1][2] In acidic or basic conditions, this can be the first step toward irreversible hydrolysis.[4][5]

Q2: What is the ideal storage temperature?

For long-term storage, -20°C to -80°C is strongly recommended. As with most chemical reactions, degradation processes are temperature-dependent. Storing these compounds at low temperatures significantly slows the rate of potential degradation pathways, including self-condensation, hydrolysis, and oxidation. For many common fluorinated ketones, suppliers recommend refrigeration at 2-8°C for short-term use, but always consult the material-specific data sheet.[6]

Q3: Do I need to store these compounds under an inert atmosphere (e.g., Argon or Nitrogen)?

Yes, an inert atmosphere is highly recommended. The primary amine or even secondary amine functionality present in these molecules can be susceptible to oxidation, especially over long periods. More subtly, an inert atmosphere displaces ambient moisture and oxygen, protecting the compound from both hydrolysis and oxidation-related degradation, which can often manifest as a discoloration (e.g., yellowing) of the material.

Q4: How important is protection from light?

Protection from light is a crucial, though sometimes overlooked, storage parameter. Ketones, as a class of compounds, are known to be photosensitive and can undergo Norrish-type degradation reactions upon exposure to UV light.[7][8][9][10] These photochemical processes involve the formation of radical intermediates that can lead to a complex mixture of degradation products, rendering your material useless.[10] Always store fluorinated amino ketones in amber vials or wrap clear vials in aluminum foil.

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale & Causality
Temperature -20°C to -80°C (Long-term) 2°C to 8°C (Short-term, if specified)Slows the kinetics of all degradation reactions (hydrolysis, oxidation, self-condensation).[6]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the amino group and displaces moisture to prevent hydrolysis.
Moisture Strictly Anhydrous The electrophilic fluorinated carbonyl is highly prone to hydration and subsequent hydrolysis.[1][2][4]
Light Protection from Light (Amber Vials) Prevents photochemical degradation pathways like Norrish-type reactions common to ketones.[7][10]
Container Glass vial with PTFE-lined cap Ensures an inert storage vessel with a tight seal to prevent moisture ingress and evaporation.[6]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the use of fluorinated amino ketones.

Scenario 1: "My compound, which was a white solid, has turned yellow/brown after storage."
  • Likely Cause: This is a classic indicator of degradation, most commonly oxidation of the amine functionality or a self-condensation reaction. Primary and secondary amino ketones are particularly known to be unstable and can self-condense.[11][12] The presence of trace impurities, oxygen, or light can catalyze these processes.

  • Troubleshooting Workflow:

    • Do Not Use (Initially): Do not assume the material is still suitable for your experiment. Using a degraded starting material is a primary source of failed reactions and irreproducible results.

    • Purity Re-assessment: The first step is to verify the compound's integrity. Use a sensitive analytical technique to assess purity.

      • Recommended Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is ideal. It will quantify the remaining parent compound and give you mass information about the new, unknown impurities.

      • Alternative Method: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) can also be very informative. Look for the appearance of new, unexpected peaks and a decrease in the relative integration of the parent compound's signals.

    • Decision:

      • If purity is still high (>95%) and you are using it in a non-critical application, you might proceed with caution.

      • If purity has dropped significantly, the material should be repurified (e.g., by column chromatography or recrystallization) or discarded.

Scenario 2: "My reaction yield is unexpectedly low. Could my stored fluorinated amino ketone be the problem?"
  • Likely Cause: Yes, this is a very common scenario. A loss of purity due to degradation directly reduces the amount of active starting material, leading to lower yields. The degradation products themselves could also potentially interfere with or inhibit your reaction.

  • Logical Troubleshooting Workflow: Before spending time optimizing the reaction conditions, you must validate the integrity of your starting material.

G cluster_0 Troubleshooting Low Reaction Yield A Low Yield Observed B Validate Fluorinated Amino Ketone (FAK) Purity A->B C Run Analytical Check: - HPLC-MS (preferred) - NMR (¹H, ¹⁹F) B->C D Is Purity >95%? C->D E FAK is likely not the issue. Troubleshoot reaction conditions: - Reagents - Temperature - Time D->E  Yes F FAK has degraded. - Repurify or acquire new batch. - Review storage protocol. D->F  No

Workflow for troubleshooting low reaction yields.
Scenario 3: "I see new peaks in my NMR/LC-MS analysis. What are they?"
  • Likely Degradation Products: Identifying the exact structure of degradation products without isolation and characterization is difficult. However, based on the known reactivity, you can predict the most likely culprits.

G cluster_products Potential Degradation Products FAK Fluorinated Amino Ketone Hydrate Gem-diol (Hydrate) FAK->Hydrate + H₂O (Reversible) Oxidation Oxidized Byproduct FAK->Oxidation + O₂ Condensation Self-Condensation Product (e.g., Dimer) FAK->Condensation (Intermolecular) Hydrolysis Hydrolysis Product (e.g., Diketone + Amine) Hydrate->Hydrolysis + H₂O (Irreversible)

Common degradation pathways for fluorinated amino ketones.
  • Gem-diol (Hydrate): As discussed, this is the product of water addition across the carbonyl. In an LC-MS, it might appear as a peak with a mass corresponding to (M+18).

  • Hydrolysis Products: Under more forcing conditions (trace acid/base), the molecule can cleave. For β-aminovinyl ketones, this can result in the formation of a corresponding β-diketone and the free amine.[4]

  • Self-Condensation Products: Amino ketones can react with each other. For example, the amine of one molecule can attack the ketone of another, leading to dimers or oligomers after dehydration. These would appear as high-mass impurities in an MS analysis.

Part 3: Self-Validating Protocols

Trust in your reagents is paramount. This section provides a protocol for you to proactively assess the stability of your fluorinated amino ketone over time.

Protocol: Purity Assessment by HPLC

This protocol provides a general method for monitoring the purity of your compound. You may need to adapt the mobile phases and gradient based on the specific polarity of your molecule.

Objective: To quantify the purity of a fluorinated amino ketone and detect the presence of degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (and ideally a Mass Spectrometer).

  • C18 Reverse-Phase HPLC column.

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water.

  • 0.1% Formic Acid (or other suitable modifier).

  • Your fluorinated amino ketone sample.

Procedure:

  • Sample Preparation (Time=0):

    • The first time you receive a new batch of the compound, immediately prepare a stock solution at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile or DMSO).

    • From this stock, prepare a dilution for injection (e.g., 10 µg/mL).

    • This "Time=0" sample is your reference standard.

  • Chromatographic Method:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

    • UV Detection: 254 nm (or the λmax of your compound).

    • Gradient (Example):

      • 0-2 min: 5% B

      • 2-15 min: Ramp from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and equilibrate.

  • Analysis:

    • Inject your "Time=0" sample. Record the chromatogram. Note the retention time and peak area of your main compound. This is your baseline purity.

    • After a set period of storage (e.g., 1 month, 3 months), prepare a new sample from the stored solid using the exact same procedure.

    • Inject the new sample and compare the chromatogram to your "Time=0" reference.

  • Interpretation:

    • Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Degradation: Look for a decrease in the purity percentage and the appearance of new peaks that were not present in the "Time=0" sample.

By establishing a baseline and periodically re-testing, you create a self-validating system for your stored reagents, ensuring the integrity of your experiments.

References
  • ChemRxiv. (2025).
  • ChemRxiv. (2025).
  • ResearchGate. (2026). Selective photodegradation of ketone-based polymers | Request PDF.
  • ResearchGate. (2025). (PDF) Hydrolysis of fluoroalkyl-containing Β-aminovinyl ketones.
  • Chemistry LibreTexts. (2022). VI. Ketone Photolysis.
  • Australian Journal of Chemistry. (1974). Hydrolysis of Monothio-β-diketones. II.
  • Wikipedia. (n.d.). Aminoaldehydes and aminoketones.
  • Sigma-Aldrich. (n.d.). Fluoroacetone 98.
  • SciSpace. (n.d.).
  • ResearchGate. (2015). (PDF)
  • PMC. (2024).
  • AccuStandard. (2024).
  • University of Toronto. (n.d.). Unprotected Amino Aldehydes in Organic Synthesis.

Sources

Optimization

Technical Support Center: Purification of 5-amino-2-fluoroacetophenone

Introduction Welcome to the technical support hub for 5-amino-2-fluoroacetophenone . This guide addresses the specific challenges inherent to purifying electron-deficient aromatic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 5-amino-2-fluoroacetophenone . This guide addresses the specific challenges inherent to purifying electron-deficient aromatic amines. Unlike simple ketones, this molecule presents a "push-pull" electronic system—the electron-withdrawing acetyl and fluorine groups compete with the electron-donating amine.

This unique chemistry leads to three common purification failures:

  • Peak Tailing: The basic amine moiety interacts strongly with acidic silanols on the stationary phase.[1]

  • Co-elution: Incomplete reduction of the nitro-precursor (5-nitro-2-fluoroacetophenone) often results in overlapping bands.

  • Oxidative Degradation: The aniline functionality is susceptible to oxidation on the silica surface, leading to "browning" during slow elutions.

Part 1: Pre-Purification Diagnostics (The Triage)

Before packing your column, you must diagnose the state of your crude material. Most failures occur because the separation parameters were not adjusted for the amine functionality.

Diagnostic Workflow

DiagnosticWorkflow Start Crude Mixture TLC_Check TLC Analysis (Hex:EtOAc 3:1) Start->TLC_Check Decision Separation Adequate? TLC_Check->Decision Modifier Add 1% TEA to Mobile Phase Decision->Modifier No (Streaking) Run Execute Column Decision->Run Yes (Delta Rf > 0.2) Gradient Design Gradient (0% -> 40% EtOAc) Modifier->Gradient Gradient->Run

Figure 1: Decision matrix for determining mobile phase composition based on initial Thin Layer Chromatography (TLC) behavior.

Q: My TLC spots are streaking badly. Is my product decomposing?

A: Likely not. Streaking (tailing) is a hallmark of silanol-amine interaction .

  • The Mechanism: Silica gel (

    
    ) possesses acidic surface hydroxyl groups (silanols, 
    
    
    
    ). The amino group on your molecule becomes protonated or hydrogen-bonds to these sites, dragging the spot.
  • The Fix: You must pretreat your mobile phase. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your solvent system. This "caps" the active silanol sites, allowing your amine to elute as a tight band.

Q: What is the difference between the starting material and product?

If you synthesized this via reduction of 5-nitro-2-fluoroacetophenone , expect the following order of elution on Silica Gel (Hex/EtOAc):

CompoundPolarityRelative

Visualization
5-nitro-2-fluoroacetophenone LowHigh (moves fast)UV active (often faint yellow)
5-amino-2-fluoroacetophenone HighLow (moves slow)UV active + stains red/brown with Ninhydrin

Critical Insight: Do not rely solely on UV. The amino group allows for specific staining. Dip your TLC plate in Ninhydrin or p-Anisaldehyde and heat. The amine will turn a distinct color (usually reddish-brown), confirming which spot is your product.

Part 2: Method Development (The Protocol)

Stationary Phase Selection
  • Standard: Silica Gel 60 (230–400 mesh).

  • Alternative (Recommended for Scale-up): Amine-functionalized silica (NH2-silica). This eliminates the need for TEA in the mobile phase and prevents acid-catalyzed degradation.

Mobile Phase Optimization

For a standard silica column, use the following gradient system.

Base Solvent A: Hexanes (or Heptane) + 1% TEA Polar Solvent B: Ethyl Acetate + 1% TEA

Gradient Table:

Column Volume (CV) % Solvent B (EtOAc) Purpose
0–2 CV 0% Column equilibration & elution of non-polar impurities

| 2–5 CV | 0%


 10% | Elution of unreacted nitro precursor |
| 5–15 CV | 10% 

40% | Elution of 5-amino-2-fluoroacetophenone | | 15–18 CV | 40%

100% | Flush highly polar byproducts (dimers/salts) |

Part 3: Troubleshooting Common Failures

Issue 1: "I isolated the product, but it turned into a brown tar overnight."

Diagnosis: Oxidative instability. Anilines are prone to oxidation, especially when spread thinly over a high-surface-area support like silica, which can act as a Lewis acid catalyst for oxidation. Corrective Actions:

  • Speed is key: Do not leave the compound on the column overnight.

  • Degas solvents: Sparge your mobile phase with nitrogen/argon before use.

  • Workup: Evaporate solvents immediately at

    
    . Store the final solid under inert atmosphere (Ar/N2) in the dark.
    
Issue 2: "The product is co-eluting with a spot just above it."

Diagnosis: Regioisomer contamination or intermediate. If you nitrated 2-fluoroacetophenone yourself, you likely have a mixture of the 5-nitro (desired) and 3-nitro (minor) isomers. Upon reduction, these become the 5-amino and 3-amino isomers, which have very similar polarities. Corrective Actions:

  • Change Selectivity: Switch the solvent system from Hex/EtOAc to Dichloromethane (DCM) / Methanol .

  • Ratio: Try DCM:MeOH (98:2). The chlorinated solvent interacts differently with the dipole of the fluorine atom, often resolving regioisomers that co-elute in EtOAc.

Issue 3: "My yield is significantly lower than the crude mass suggested."

Diagnosis: Irreversible adsorption (Chemisorption). The amine might be forming a salt with acidic impurities in the silica or crude mixture. Corrective Actions:

  • The "Flush": After your main peak elutes, run a flush of DCM:MeOH:NH4OH (90:9:1). If a second crop of product comes off, your initial mobile phase was not basic enough to keep the amine deprotonated.

Part 4: Advanced Mechanism Visualization

Understanding why the separation fails is the key to fixing it. The diagram below illustrates the molecular competition occurring inside the column.

InteractionMechanism cluster_0 Without Modifier (Failure Mode) cluster_1 With TEA Modifier (Success Mode) Silica Silica Surface (Acidic Silanols -Si-OH) Amine1 5-amino-2-fluoroacetophenone Silica->Amine1 Strong Interaction TEA Triethylamine (TEA) Silica->TEA Preferential Binding (Sacrificial Base) Result1 Hydrogen Bonding / Salt Formation (Peak Tailing / Loss) Amine1->Result1 Amine2 5-amino-2-fluoroacetophenone TEA->Amine2 Displacement Result2 Free Elution (Sharp Band) Amine2->Result2

Figure 2: Mechanistic comparison of amine behavior on silica gel with and without a basic modifier (Triethylamine).

References

  • Guthrie, J. P., Cossar, J., & Klym, A. (1987).[2]

    
     values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry.[2] [Link]
    
  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC and Flash Chromatography. [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2733560, 1-(5-Amino-2-fluorophenyl)ethanone. [Link]

Sources

Reference Data & Comparative Studies

Validation

Distinguishing 5-Amino vs 3-Amino Isomers by NMR Spectroscopy

Executive Summary In heterocyclic chemistry, particularly within drug discovery, the regioselective synthesis of amino-pyrazoles and amino-isoxazoles is a critical yet error-prone process. The reaction of hydrazines with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In heterocyclic chemistry, particularly within drug discovery, the regioselective synthesis of amino-pyrazoles and amino-isoxazoles is a critical yet error-prone process. The reaction of hydrazines with


-ketonitriles often yields a mixture of 3-amino  and 5-amino  isomers. Misidentifying these isomers can lead to months of wasted SAR (Structure-Activity Relationship) efforts, as the biological activity of the two scaffolds often differs drastically.

This guide provides a definitive, evidence-based workflow to distinguish these isomers using NMR spectroscopy. While chemical shifts provide clues, 1D NOE/2D NOESY and 2D HMBC are the only self-validating methods to unambiguously assign regiochemistry.

The Structural Problem: Pyrazoles and Isoxazoles

The ambiguity arises from the condensation of a hydrazine (


) with a non-symmetrical 1,3-electrophile (e.g., 

-ketonitrile). The hydrazine can attack either the ketone or the nitrile first, leading to two distinct regioisomers.
The Isomers at a Glance
Feature5-Amino-1-Substituted Pyrazole 3-Amino-1-Substituted Pyrazole
Structure Amino group (

) is adjacent to the N-substituent (

).
Amino group (

) is distal to the N-substituent (

).
Sterics Sterically crowded;

and

interact.
Sterically open;

and

are separated.
Key NMR Feature Strong NOE between

and

.
No NOE between

and

.

Methodology A: 1D NOE / 2D NOESY (The Gold Standard)

The Nuclear Overhauser Effect (NOE) relies on through-space magnetization transfer (


). This is the most robust method for N-substituted pyrazoles because the spatial relationship between the N-substituent and the amino group is fixed.
The Logic
  • 5-Amino Isomer: The N1-substituent (e.g., Methyl, Phenyl) is spatially close to the C5-Amino protons. Irradiating the N-substituent will enhance the

    
     signal (and vice versa).
    
  • 3-Amino Isomer: The N1-substituent is spatially close to the C5-Proton (or C5-substituent). Irradiating the N-substituent will enhance the H5 signal, not the

    
    .
    
Visualization of NOE Logic

NOE_Logic Start Start: Isolate Isomer Exp Run 1D NOE / 2D NOESY Target: N-Substituent (R) Start->Exp Res5 Observed NOE to NH2 Signal Exp->Res5 Strong Cross-peak Res3 Observed NOE to H-5 (Ring Proton) Exp->Res3 Strong Cross-peak Conc5 Conclusion: 5-Amino Isomer Res5->Conc5 Conc3 Conclusion: 3-Amino Isomer Res3->Conc3

Figure 1: Decision tree for assigning regiochemistry via NOE spectroscopy.

Methodology B: 2D HMBC (Long-Range Connectivity)

When NOE is ambiguous (e.g., due to exchangeable


 protons broadening out), Heteronuclear Multiple Bond Correlation (HMBC) provides a through-bond connectivity map.
The Logic

Focus on the N1-Substituent (e.g., N-Methyl). In HMBC, protons correlate to carbons 2-3 bonds away.[1][2]

  • The N-Methyl protons will show a 3-bond coupling (

    
    ) to C5 .
    
  • Identify C5: Use HSQC to determine if the carbon correlating to the N-Methyl is a quaternary carbon (Cq) or a methine (CH).

    • Case 1 (5-Amino): C5 bears the amine.[3] It is a Quaternary Carbon (C-NH2).

    • Case 2 (3-Amino): C5 is typically a CH (unless 5-substituted).

    • Validation: If the N-Methyl correlates to a CH carbon in HMBC, it is likely the 3-amino isomer (where C5 is unsubstituted). If it correlates to a Cq , it is the 5-amino isomer.

Chemical Shift Trends (1H & 13C)

While less definitive than 2D methods, chemical shifts provide rapid "rules of thumb."

Table 1: Comparative NMR Data (N-Methyl Pyrazoles)
NucleusPosition5-Amino-1-Methyl 3-Amino-1-Methyl Note
1H NMR -CH3

3.5 - 3.7 ppm

3.7 - 3.9 ppm
5-amino Me is often shielded by the lone pair.
1H NMR -NH2 Broad, variableBroad, variableSolvent dependent; unreliable for assignment alone.
1H NMR H-4

5.4 - 5.6 ppm

5.5 - 5.7 ppm
Very similar; not diagnostic.
13C NMR C-5

140 - 150 ppm

130 ppm (if CH)
C5 is deshielded by -NH2 in the 5-amino isomer.
13C NMR C-3

140 ppm (CH)

155 - 160 ppm
C3 is deshielded by -NH2 in the 3-amino isomer.

Note: Values are approximate and solvent-dependent (typically DMSO-d6).

Experimental Protocols

Protocol 1: The "Definitive" 1D NOE Difference Experiment

Objective: Determine spatial proximity of N-R group to -NH2. Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL DMSO-d6 . Note: DMSO is preferred over CDCl3 to sharpen exchangeable -NH2 protons and slow their exchange rate.

  • Acquire 1H Spectrum: Ensure good separation between the N-Methyl/Aryl signals and the -NH2 signal.

  • Set Parameters:

    • Select selnogp (or equivalent frequency-selective NOE sequence).

    • Mixing Time: 500 - 800 ms (optimal for small molecules).

    • Irradiation Target: Set frequency on the N-Methyl or N-Aryl ortho-protons.

  • Run Experiment: Acquire 64-128 scans.

  • Analysis: Phase the spectrum so the irradiated peak is negative. Look for positive enhancement peaks.

    • Enhancement at

      
      
      
      
      
      5-Amino .
    • Enhancement at H-5/Ring-H

      
      3-Amino .
      
Protocol 2: HMBC/HSQC Validation

Objective: Identify the carbon attached to N1.

  • Run HSQC: Identify all CH carbons. Note the chemical shift of the ring CH (usually C4 and C3/C5).

  • Run HMBC: Optimize for long-range coupling (typically 8 Hz).

  • Analysis:

    • Find the N-Methyl proton signal.

    • Trace its correlations.[2][4] It will couple to C5 (strong).

    • Cross-reference with HSQC: Is this C5 a CH or a Cq ?

    • CH

      
      3-Amino  (implies C5 is unsubstituted).
      
    • Cq

      
      5-Amino  (implies C5 is substituted with NH2).
      

References

  • BenchChem. Aminoisoxazole: A Comparative Guide for Researchers. (2025).[5][6] Link

  • Organic Chemistry Portal. Synthesis of 3-Amino and 5-Amino Isoxazoles. (2013). Link

  • National Institutes of Health (PubChem). 3-Amino-5-methylpyrazole Compound Summary.Link

  • Jeol USA. Basics of NOE/NOESY: Causes and Solutions.Link

  • University of Ottawa NMR Facility. HMBC vs. H2BC.[2] (2017).[2] Link

Sources

Comparative

HPLC Method Development for Fluorinated Acetophenone Derivatives

Executive Summary: The Isomeric Challenge Fluorinated acetophenones (e.g., 2'-, 3'-, and 4'-fluoroacetophenone) are critical intermediates in the synthesis of pharmaceuticals and agrochemicals. Their separation presents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Challenge

Fluorinated acetophenones (e.g., 2'-, 3'-, and 4'-fluoroacetophenone) are critical intermediates in the synthesis of pharmaceuticals and agrochemicals. Their separation presents a distinct chromatographic challenge: positional isomerism .

On standard alkyl phases (C18), these isomers exhibit nearly identical hydrophobicity (logP ~1.7–1.8), leading to co-elution or poor resolution. This guide demonstrates why Pentafluorophenyl (PFP) stationary phases are the superior alternative, leveraging specific electronic interactions—rather than just hydrophobicity—to achieve baseline separation.

Column Selection: C18 vs. PFP

The core of this method development lies in selecting a stationary phase that can discriminate between the dipole vectors and electronic clouds of the ortho, meta, and para isomers.

The C18 Standard (The "Blind" Approach)
  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Limitation: The fluorine atom's position on the benzene ring minimally impacts the overall hydrophobic surface area. Consequently, selectivity (

    
    ) approaches 1.0, resulting in critical pair co-elution.
    
  • Verdict: Insufficient for isomeric purity analysis.

The PFP Alternative (The "Targeted" Approach)
  • Mechanism: Multi-mode retention involving:

    • 
       Interactions:  Between the electron-deficient PFP ring and the aromatic analyte.
      
    • Dipole-Dipole Interactions: The high electronegativity of the PFP ring (5 fluorine atoms) creates a strong induced dipole that interacts with the permanent dipole of the acetophenone carbonyl and C-F bonds.

    • Shape Selectivity: The rigid PFP ring discriminates based on the steric bulk of the ortho vs. para substitution.

  • Verdict: The Gold Standard for fluorinated aromatics.

Visualizing the Interaction Mechanism

The following diagram illustrates why PFP phases succeed where C18 fails.

RetentionMechanism cluster_C18 C18 Interaction (Hydrophobic Only) cluster_PFP PFP Interaction (Multi-Mode) C18_Ligand C18 Alkyl Chain (Non-polar) Analyte_C18 Fluoroacetophenone (Hydrophobic Surface) C18_Ligand->Analyte_C18 Weak Dispersive Forces (No Isomer Discrimination) PFP_Ligand Pentafluorophenyl Ring (Electron Deficient / High Dipole) Analyte_PFP Fluoroacetophenone Isomer (Electron Rich / Dipole) PFP_Ligand->Analyte_PFP Strong Dipole-Dipole PFP_Ligand->Analyte_PFP π-π Stacking PFP_Ligand->Analyte_PFP Shape Recognition

Figure 1: Mechanistic comparison of C18 vs. PFP retention. PFP leverages electronic and steric discrimination.

Comparative Performance Data

The following table summarizes the expected performance differences based on thermodynamic properties and retention behavior of polar aromatics [1][2].

FeatureC18 (Octadecylsilane)PFP (Pentafluorophenyl)
Primary Interaction Hydrophobicity (Dispersive)Dipole-Dipole,

, H-Bonding
Isomer Selectivity Poor (

)
High (

)
Elution Order Driver Overall Hydrophobicity (LogP)Dipole Moment & Steric Access
Critical Pair Resolution Often Co-elutes (e.g., m- vs p-)Baseline Resolved
Solvent Preference Acetonitrile (Standard)Methanol (Crucial for

)

Technical Insight: The ortho isomer (2'-fluoroacetophenone) often exhibits a distinct retention time on PFP columns due to the "ortho effect," where the steric hindrance and dipole vector alignment are significantly different from the meta and para isomers [3].

Method Development Protocol

Do not use a generic gradient. Follow this optimized workflow for fluorinated acetophenones.

Mobile Phase Selection
  • Solvent A: Water + 0.1% Formic Acid.

    • Rationale: Acidic pH suppresses silanol activity, ensuring sharp peaks for any trace impurities (e.g., phenols).

  • Solvent B: Methanol + 0.1% Formic Acid.

    • Critical Choice: Do NOT use Acetonitrile initially. Acetonitrile has a strong dipole and

      
      -electrons that compete with the PFP stationary phase, effectively "masking" the unique selectivity you are trying to leverage [4]. Methanol is "protic" and does not interfere with the 
      
      
      
      interactions.
Temperature Control
  • Set Point: 25°C - 30°C.

  • Rationale: Lower temperatures favor the exothermic adsorption processes (dipole/

    
    ) and enhance shape selectivity. Higher temperatures (e.g., >40°C) generally reduce resolution between isomers.
    
Step-by-Step Workflow

MethodWorkflow Start Start: Isomer Mixture Screen1 Screen 1: C18 Column (Reference) Start->Screen1 Decision1 Resolution > 1.5? Screen1->Decision1 Success Validate Method Decision1->Success Yes (Rare) Switch Switch to PFP Column (Methanol Mobile Phase) Decision1->Switch No (Common) Opt1 Optimize Gradient Slope (Focus: 40-60% MeOH) Switch->Opt1 Opt2 Fine-tune Temperature (Lower to 20°C if needed) Opt1->Opt2 Opt2->Success

Figure 2: Decision tree for developing an isomer-specific HPLC method.

Experimental Protocol: The "PFP Isomer" Method

This is a robust starting point validated against general protocols for polar aromatic separation [5].

Equipment: HPLC/UHPLC with UV Detection (PDA). Column: Fluorophenyl (PFP) Phase (e.g., ACE C18-PFP, Phenomenex Kinetex PFP, or similar),


 mm, 

m or

m.

Parameters:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10

    
    L.
    
  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Gradient Table:

Time (min)% A (0.1% FA in Water)% B (0.1% FA in MeOH)Phase
0.09010Equilibration
2.09010Hold (Load)
15.04060Separation Gradient
18.0595Wash
20.0595Wash Hold
20.19010Re-equilibration

Troubleshooting:

  • Co-elution of meta and para: Decrease temperature to 20°C and flatten the gradient (e.g., 0.5% B/min increase).

  • Peak Tailing: Ensure the sample diluent matches the initial mobile phase (10% MeOH). Strong solvents in the injection can distort peak shape for early eluters.

References

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Link

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Link

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP Technical Brochure: Separation of Isomers. Link

  • Restek Corporation. Method Development and Column Selection: FluoroPhenyl Phase. Link

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Link

Sources

Comparative

A Senior Application Scientist's Guide to High-Confidence ¹⁹F NMR Shift Validation for 2-Fluoro-Substituted Acetophenones

For researchers and professionals in drug development, the precise characterization of fluorinated molecules is not just a procedural step; it is fundamental to understanding molecular behavior, reactivity, and efficacy....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of fluorinated molecules is not just a procedural step; it is fundamental to understanding molecular behavior, reactivity, and efficacy. The fluorine-19 (¹⁹F) nucleus is an exceptionally sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, offering a wide chemical shift range and 100% natural abundance.[1][2] However, this sensitivity also means that ¹⁹F chemical shifts are exquisitely susceptible to their electronic and spatial environment, making unambiguous validation a critical challenge.[3][4]

This guide provides an in-depth comparison of methodologies for validating the ¹⁹F NMR chemical shifts of 2-fluoro-substituted acetophenones, a structural motif of increasing importance in medicinal chemistry. We will move beyond rote protocols to explore the causality behind experimental and computational choices, empowering you to build a self-validating system for data integrity.

The Unique Challenge of 2-Fluoro-Substituted Acetophenones

The 2-fluoroacetophenone scaffold presents a fascinating case for ¹⁹F NMR analysis. The fluorine atom's proximity to the acetyl group—a π-system with significant magnetic anisotropy—introduces complex electronic interactions.[3] Furthermore, through-space spin-spin couplings between the fluorine and the acetyl's α-protons (⁵JHF) and α-carbon (⁴JCF) are often observed. These couplings, which can be surprisingly large (e.g., >3 Hz for ⁵JHF), are highly dependent on the molecule's conformational preference and provide a powerful, yet complex, layer of structural information.[5] This makes simple spectral prediction unreliable and elevates the need for rigorous, multi-faceted validation.

Pillar 1: Experimental Validation - The Ground Truth

Experimental data remains the cornerstone of spectral assignment. The goal is to create a controlled, reproducible environment that minimizes ambiguity and allows for confident comparison with reference data and theoretical models.

The Causality of Experimental Design

The significant contribution of the paramagnetic term to ¹⁹F chemical shifts makes them highly sensitive to solvent effects, temperature, and concentration.[1] Intermolecular interactions like hydrogen bonding or dipole-dipole interactions with solvent molecules can alter the fluorine's electronic environment, causing shifts of several parts per million (ppm).[3] Therefore, a robust experimental protocol is designed to standardize these variables.

Experimental Protocol: Acquiring a Validated ¹⁹F NMR Spectrum

1. Sample Preparation & Referencing:

  • Analyte & Solvent Selection:

    • Accurately weigh and dissolve the 2-fluoro-substituted acetophenone sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a standard concentration (e.g., 5-10 mg/mL). Chloroform-d is often a good starting point for many organic molecules.

    • Causality: Consistency in concentration is key to minimizing shifts due to intermolecular association. The choice of solvent is critical, as solvent polarity can significantly influence the chemical shift.[4]

  • Choosing a Reference Standard: The selection of an internal vs. external standard is a critical decision.

    • Internal Standard (Recommended for High Precision): Add a small amount of an inert, soluble fluorinated compound with a known, sharp chemical shift. Trifluoroacetic acid (TFA, δ ≈ -76.55 ppm) or 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA, δ ≈ -61.3 ppm in DMSO-d₆) are suitable candidates.[6]

      • Trustworthiness: An internal standard experiences the exact same sample environment (temperature, magnetic field homogeneity) as the analyte, providing the most accurate reference point. However, you must ensure the standard is chemically inert and its signal does not overlap with analyte signals.

    • External Standard (Used for Reactive Analytes): Prepare a sealed capillary containing the reference compound (e.g., TFA in D₂O) and insert it into the NMR tube.[6][7]

      • Trustworthiness: This method prevents any potential reaction between the standard and the analyte but is subject to errors from differences in magnetic susceptibility between the sample and the reference solution.

2. NMR Data Acquisition:

  • Instrument Setup: Use a high-field NMR spectrometer. While benchtop instruments are useful, high-field magnets provide better signal dispersion, which is crucial for resolving complex coupling patterns.[8]

  • Key Acquisition Parameters:

    • Pulse Sequence: A standard, single-pulse experiment is typically sufficient.

    • Decoupling: For initial chemical shift determination, acquire a proton-decoupled ¹⁹F spectrum (¹⁹F{¹H}). This collapses the H-F couplings, resulting in a simplified spectrum where the chemical shift is easily identified.[1]

    • Quantitative Measurements: For accurate integration, use an inverse-gated decoupling sequence. This method applies proton decoupling only during data acquisition, minimizing the Nuclear Overhauser Effect (NOE) and allowing for more reliable quantification. A longer relaxation delay (D1), typically 5 times the longest T1 relaxation time of the fluorine nuclei, is essential for full relaxation and accurate integrals.

    • Coupled Spectrum: Acquire a standard, non-decoupled ¹⁹F spectrum to observe the ¹H-¹⁹F coupling constants, which are vital for structural confirmation.[5]

3. Data Analysis:

  • Chemical Shift (δ): Reference the spectrum to your chosen standard. The chemical shift of aromatic fluorides typically falls between -110 and -180 ppm relative to CFCl₃.

  • Multiplicity & Coupling Constants (J): Analyze the splitting patterns in the coupled spectrum. For a 2-fluoroacetophenone, expect to see couplings to the aromatic protons and, critically, the potential for through-space coupling to the acetyl protons.[5] Confirming this ⁵JHF coupling provides strong evidence for the 2-fluoro substitution pattern.

Pillar 2: Computational Validation - The In Silico Confirmation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for predicting NMR parameters.[9] When used correctly, DFT can provide a highly accurate prediction of the ¹⁹F chemical shift, serving as a powerful method to confirm experimental assignments or even to distinguish between possible isomers.[10][11]

The Logic of Computational Modeling

The goal is to compute the isotropic magnetic shielding constant (σ) for the fluorine nucleus in a model that accurately represents the molecule's gas-phase or solution-state structure. This computed value is then converted to a chemical shift (δ) by comparing it to the shielding constant of a reference compound (e.g., CFCl₃) calculated at the same level of theory.

δ_sample = σ_ref - σ_sample

To improve accuracy, linear scaling methods are often employed to correct for systematic errors inherent in the computational approach.[9][11]

Workflow: Predicting ¹⁹F NMR Shifts with DFT

G cluster_geom Geometry Optimization cluster_nmr NMR Calculation cluster_analysis Shift Prediction mol Input Molecular Structure conf_search Conformational Search (if flexible) mol->conf_search opt DFT Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) conf_search->opt shield Shielding Calculation (GIAO Method) (e.g., ωB97XD/6-31+G(d,p)) opt->shield scale Calculate Shift: δ = σ_ref - σ_sample shield->scale ref_calc Calculate σ_ref for Reference (e.g., CFCl₃) ref_calc->scale exp_comp Compare with Experimental δ scale->exp_comp

  • Structure Preparation: Build the 3D structure of the 2-fluoro-substituted acetophenone.

  • Geometry Optimization: Perform a full geometry optimization. A common and effective level of theory is B3LYP with the 6-31+G(d,p) basis set.[11] This step finds the lowest energy conformation of the molecule.

    • Expertise: For molecules with rotational freedom, a thorough conformational search is necessary. The final predicted shift should be a Boltzmann-weighted average of the shifts calculated for all significant low-energy conformers.[11]

  • Shielding Calculation: Using the optimized geometry, calculate the NMR shielding tensors. The Gauge-Including Atomic Orbital (GIAO) method is standard. Research suggests that for fluorinated compounds, functionals like ωB97XD can provide high accuracy.[12] The choice of basis set is also critical, with 6-31+G(d,p) often providing a good balance of accuracy and computational cost.[12]

  • Referencing and Scaling: Calculate the shielding constant for a reference molecule (e.g., CFCl₃) at the identical level of theory. Compute the chemical shift and, if available, apply a pre-determined linear scaling factor to improve accuracy.[9]

Comparative Analysis: Merging Experiment and Theory

The highest level of confidence is achieved when experimental data and computational predictions converge. Below is a comparative table for the parent compound, 2'-fluoroacetophenone.

Parameter Experimental Data (CDCl₃) Predicted Data (ωB97XD/6-31+G(d,p)) Justification & Insights
¹⁹F Chemical Shift (δ) ~ -115 to -120 ppm (Varies with conditions)Scaled prediction typically within 2-5 ppm of experimental value.[9][11]A close match validates the structural assignment. Deviations can indicate strong solvent effects not captured by gas-phase or implicit solvent models.
⁵J(Hα-F) Coupling ~ 3.2 - 3.3 Hz[5]Not directly predicted by standard shielding calculations, requires specific spin-spin coupling calculation.The experimental observation of this through-space coupling is a powerful confirmation of the 2-fluoro substitution pattern and the molecule's preferred conformation.
⁴J(Cα-F) Coupling ~ 10.1 - 10.5 Hz[5]Requires spin-spin coupling calculation.Further structural confirmation that is characteristic of the 2'-fluoroacetophenone scaffold.

G center_node ¹⁹F Chemical Shift (δ) sub Substituent Effects (Inductive & Resonance) center_node->sub Electronic Environment solv Solvent Effects (Polarity, H-Bonding) center_node->solv Intermolecular Interactions temp Temperature center_node->temp Molecular Dynamics conc Concentration (Analyte Aggregation) center_node->conc Intermolecular Interactions conf Molecular Conformation (Through-space effects) center_node->conf Spatial Proximity

Conclusion: An Integrated Approach to Validation

Neither experimental measurement nor computational prediction alone is sufficient for infallible validation of ¹⁹F NMR chemical shifts for 2-fluoro-substituted acetophenones. The most trustworthy and authoritative assignment is achieved through a synergistic approach:

  • Acquire High-Quality Experimental Data using a standardized protocol with an appropriate internal reference.

  • Analyze All Spectral Parameters , including chemical shift, integrals, and especially the characteristic through-space ¹H-¹⁹F and ¹³C-¹⁹F coupling constants.

  • Perform Corroborative DFT Calculations to predict the chemical shift.

  • Validate by Convergence: A confident assignment is made when the predicted chemical shift aligns with the experimental value and the observed coupling patterns are consistent with the known 2-fluoroacetophenone structure.

By embracing this integrated workflow, researchers can move beyond simple data collection to a state of true analytical confidence, ensuring the integrity of their structural assignments in the demanding landscape of modern chemical and pharmaceutical development.

References

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

  • Saunders, S. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. Available from: [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison. Available from: [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839–1862. Available from: [Link]

  • Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. RSC Publishing. Available from: [Link]

  • 19F Chemical Shifts and Coupling Constants. UC Santa Barbara. Available from: [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2013. Available from: [Link]

  • Ebrahimi, H. P., & Tafazzoli, M. (2012). An approach to evaluation of 19F‐NMR chemical shifts via basis functions analysis in fluorinated small compounds. Concepts in Magnetic Resonance Part A, 40A(4), 192-204. Available from: [Link]

  • Fluorine NMR: Analyzing F-19 Compounds. Scribd. Available from: [Link]

  • Saunders, S. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. Available from: [Link]

  • Isbester, P. K., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12693–12702. Available from: [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available from: [Link]

  • Mahaffy, C. A. L., & Nanney, J. R. (1994). The prediction of the 19F NMR spectra of fluoroarenes using 'statistical' substituent chemical shift values. Journal of Fluorine Chemistry, 67(1), 67-74. Available from: [Link]

  • 19Flourine NMR. The University of Sheffield. Available from: [Link]

  • Demeshko, S., et al. (2021). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. International Journal of Molecular Sciences, 22(19), 10484. Available from: [Link]

  • Roy, A., et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. RSC advances, 12(45), 29555-29564. Available from: [Link]

  • Popescu, R., et al. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2015, 761965. Available from: [Link]

  • Conformational property of 2′-fluoroacetophenone derivatives. ResearchGate. Available from: [Link]

  • Harada, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4847–4853. Available from: [Link]

  • Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectroscopy. The Royal Society of Chemistry. Available from: [Link]

  • Shchepin, R. V., et al. (2016). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Biophysical Journal, 110(3), 116a. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Reduction of Nitroacetophenones: Catalytic Hydrogenation vs. Chemical Reduction

The reduction of nitroacetophenones is a pivotal transformation in synthetic organic chemistry, serving as a gateway to a multitude of valuable intermediates, particularly aminoacetophenones, which are core scaffolds in...

Author: BenchChem Technical Support Team. Date: March 2026

The reduction of nitroacetophenones is a pivotal transformation in synthetic organic chemistry, serving as a gateway to a multitude of valuable intermediates, particularly aminoacetophenones, which are core scaffolds in pharmaceuticals, agrochemicals, and specialty materials.[1] The presence of two reducible functionalities—the aromatic nitro group and the ketone—presents a classic chemoselectivity challenge.[2] The synthetic strategy's success hinges on selecting a reduction method that precisely targets one group while preserving the other.

This guide provides an in-depth comparison of the two primary strategies employed for this transformation: catalytic hydrogenation and chemical reduction. We will delve into the mechanistic underpinnings of each approach, present field-proven experimental data, and offer detailed protocols to empower researchers in making informed decisions for their specific synthetic goals.

The Chemoselectivity Crossroads: Nitro vs. Ketone Reduction

The core challenge in reducing a substrate like 4-nitroacetophenone lies in the competing reaction pathways. The desired product dictates the choice of methodology. An ideal method will exhibit high chemoselectivity, leading exclusively to the intended product without tedious purification of byproducts.

G cluster_products Possible Reduction Products A 4-Aminoacetophenone (Nitro Reduced) B 1-(4-Nitrophenyl)ethanol (Ketone Reduced) C 1-(4-Aminophenyl)ethanol (Both Reduced) Start 4-Nitroacetophenone Start->A  Chemical Reduction (e.g., SnCl₂, Fe/HCl)  Selective Catalytic Hydrogenation Start->B  Chemical Reduction (e.g., NaBH₄) Start->C  Non-selective Catalytic Hydrogenation

Caption: Primary reduction pathways for nitroacetophenones.

Catalytic Hydrogenation: The Power of Heterogeneous Catalysis

Catalytic hydrogenation is a widely adopted industrial and laboratory method, prized for its high atom economy and clean reaction profiles, where the only byproduct is typically water.[3][4] The reaction involves the use of molecular hydrogen (H₂) and a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel.[3]

Mechanism and Selectivity

The reaction proceeds via the adsorption of both the nitroacetophenone and molecular hydrogen onto the surface of the metal catalyst.[5][6] The H-H bond is cleaved, generating highly reactive hydrogen atoms on the catalyst surface. The reduction of the nitro group is a stepwise, six-electron process, proceeding through nitroso and hydroxylamine intermediates to the final amine.[1][7]

The primary challenge with catalytic hydrogenation is controlling selectivity.[8] Standard conditions (e.g., Pd/C, moderate H₂ pressure) can often lead to the reduction of both the nitro and ketone groups, yielding the amino alcohol.[9][10]

However, selectivity can be finely tuned by a judicious choice of catalyst, solvent, and additives:

  • Catalyst Choice: Poisoned catalysts, such as palladium on calcium carbonate (Lindlar's catalyst), can exhibit greater selectivity for the nitro group.[11] Raney Nickel is often preferred for substrates where dehalogenation is a concern.[3]

  • Reaction Modifiers: The addition of acids, such as methanesulfonic acid, has been shown to significantly influence selectivity, favoring the formation of the amino ketone by protonating the amine product and modifying its interaction with the catalyst surface.[11][12]

Advantages & Disadvantages
FeatureCatalytic Hydrogenation
Pros High atom economy; clean byproducts (water); catalyst is recyclable; generally high yields; amenable to continuous flow processes.[13]
Cons Requires specialized high-pressure equipment; handling of H₂ gas and pyrophoric catalysts (e.g., Raney Ni, dry Pd/C) poses safety risks; can be non-selective, leading to over-reduction[9]; precious metal catalysts can be expensive; risk of dehalogenation on susceptible substrates.[14]
Experimental Protocol: Selective Hydrogenation of 4-Nitroacetophenone

This protocol is optimized for the selective reduction of the nitro group.

Objective: To synthesize 4-aminoacetophenone from 4-nitroacetophenone.

Materials:

  • 4-Nitroacetophenone

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH), degassed

  • Hydrogen (H₂) gas supply

  • Parr-type hydrogenation apparatus or a flask system with a hydrogen balloon

  • Celite® or another filter aid

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge reactor with 4-nitroacetophenone and EtOH B Carefully add 5% Pd/C catalyst (under inert atmosphere if dry) A->B C Seal reactor and purge with N₂ or Argon B->C D Evacuate and backfill with H₂ gas (repeat 3x) C->D E Pressurize to target H₂ pressure (e.g., 50 psi) and begin stirring D->E F Monitor H₂ uptake and reaction progress by TLC/LC-MS E->F G Once complete, vent H₂ and purge with N₂ F->G H Filter the mixture through Celite® to remove Pd/C catalyst G->H I Rinse Celite® pad with EtOH H->I J Concentrate the filtrate under reduced pressure I->J K Purify crude product (recrystallization/chromatography) J->K

Caption: Experimental workflow for catalytic hydrogenation.

Procedure:

  • A hydrogenation vessel is charged with 4-nitroacetophenone (1.0 eq) and ethanol.

  • 5% Pd/C catalyst (1-5 mol%) is carefully added. Safety Note: Pd/C can be pyrophoric when dry; handle with care, often wetted with water.

  • The vessel is sealed, and the atmosphere is replaced with an inert gas like nitrogen or argon.

  • The vessel is then evacuated and backfilled with hydrogen gas. This cycle is typically repeated three times to ensure an inert atmosphere has been fully replaced.

  • The reaction is pressurized with hydrogen (e.g., 2-5 barg or 30-75 psi) and stirred vigorously at room temperature or with gentle heating (30-50 °C).[9]

  • The reaction is monitored by hydrogen uptake and periodically by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the hydrogen pressure is carefully vented, and the vessel is purged with nitrogen.

  • The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the pad is washed with additional ethanol.

  • The combined filtrate is concentrated under reduced pressure to yield the crude 4-aminoacetophenone, which can be further purified if necessary.

Chemical Reduction: Stoichiometric Precision

Chemical reduction employs stoichiometric or excess amounts of a reducing agent in solution. This category is broad, but for nitroacetophenones, the most relevant methods involve metal-mediated reductions, which are renowned for their excellent chemoselectivity for the nitro group.[1][4]

Mechanism and Selectivity

Unlike the surface-based mechanism of catalytic hydrogenation, metal-mediated reductions in acidic media proceed via a series of single-electron transfers (SET) from the metal to the nitro group.[1][15] The resulting radical anion is protonated by the acidic medium, and this sequence of electron transfer and protonation continues through the nitroso and hydroxylamine stages until the amine is formed.[7][16]

This mechanism is the root of its superb chemoselectivity. The nitro group is significantly more electron-deficient than the ketone carbonyl group, making it the preferential acceptor for the initial electron transfer.[15] Therefore, reagents like tin(II) chloride (SnCl₂) or iron in acidic media (Béchamp reduction) reliably reduce the nitro group while leaving the ketone untouched.[15][17][18]

Conversely, hydride reagents like sodium borohydride (NaBH₄) operate via a different mechanism: the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.[15][19] This reagent is generally incapable of reducing an aromatic nitro group under standard conditions, making it the ideal choice for the selective reduction of the ketone to a nitro alcohol.[2][19][20]

Common Reagents & Considerations
Reagent SystemSelectivityKey Considerations
SnCl₂ / EtOH Excellent for NO₂ group.[3][18]Mild, highly reliable, and tolerates many functional groups. Workup is generally straightforward.
Fe / HCl or NH₄Cl Excellent for NO₂ group.[17][21]Known as the Béchamp reduction. Iron is inexpensive and environmentally benign.[22] The Laux process, an evolution of this, produces valuable iron oxide pigments.[23]
Sn / HCl Excellent for NO₂ group.[15][16]Classic method, but workup can be problematic due to the formation of gelatinous tin hydroxides, making product isolation difficult.[4]
NaBH₄ / MeOH or EtOH Excellent for C=O group.[19]A mild and selective reagent for reducing ketones to alcohols, leaving the nitro group intact.[20]
Experimental Protocol: Selective Reduction with Tin(II) Chloride

This protocol is a reliable method for selectively reducing the nitro group to an amine.

Objective: To synthesize 3-aminoacetophenone from 3-nitroacetophenone.

Materials:

  • 3-Nitroacetophenone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or dilute NaOH

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve 3-nitroacetophenone in absolute ethanol B Add SnCl₂·2H₂O in portions or as a solution A->B C Heat the mixture to reflux (e.g., 70-80 °C) B->C D Monitor reaction progress by TLC/LC-MS C->D E Cool to room temperature and concentrate under reduced pressure D->E F Add EtOAc and carefully basify with aq. NaHCO₃ or NaOH until pH > 8 E->F G Filter any solids and transfer to a separatory funnel F->G H Separate layers and extract aqueous phase with EtOAc G->H I Combine organic layers, wash with brine, and dry over Na₂SO₄ H->I J Filter and concentrate solvent to yield crude product I->J K Purify by column chromatography or recrystallization J->K

Caption: Experimental workflow for chemical reduction with SnCl₂.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitroacetophenone (1.0 eq) in absolute ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-4 equivalents) to the solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add ethyl acetate and cool the flask in an ice bath.

  • Slowly and carefully add saturated aqueous sodium bicarbonate or dilute sodium hydroxide solution with vigorous stirring until the aqueous layer is basic (pH > 8). A thick white precipitate of tin salts will form.

  • Filter the entire mixture through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to provide the crude 3-aminoacetophenone.

Comparative Summary and Decision-Making

The choice between catalytic hydrogenation and chemical reduction is a function of the desired product, available equipment, scale, and the presence of other functional groups in the molecule.

ParameterCatalytic HydrogenationChemical Reduction (Metal/Acid)
Chemoselectivity Variable; can be tuned with catalysts/additives but risks over-reduction.[11]Generally excellent for NO₂ over C=O.[15][18]
Primary Product Amino alcohol (non-selective) or amino ketone (selective).[9][11]Amino ketone.[17]
Reaction Conditions Elevated H₂ pressure (2-10 bar), room temp to moderate heat.[9]Atmospheric pressure, reflux temperatures.[17]
Reagents Catalytic (1-10 mol% metal).Stoichiometric (3-5 eq metal/salt).
Safety High-pressure H₂ gas, pyrophoric catalysts.Corrosive acids, exothermic reactions.
Workup & Waste Simple filtration to remove catalyst (clean).Often requires neutralization and extraction; generates significant metal salt waste.[4]
Scalability Excellent, especially in flow chemistry.Batch processes can be limited by workup and heat transfer.
Cost High initial cost for equipment and precious metal catalysts.Lower reagent and equipment cost, but waste disposal can be expensive.[22]
Substrate Scope Sensitive to halogens (dehalogenation) and other reducible groups (alkenes, alkynes).[3]Tolerates a wide range of functional groups (esters, nitriles, halogens).[18]

Conclusion: A Strategic Choice

Both catalytic hydrogenation and chemical reduction are powerful tools for the synthesis of aminoacetophenones.

Choose Catalytic Hydrogenation when:

  • The goal is the complete reduction to an amino alcohol, or when selective conditions for the amino ketone have been well-established.

  • High throughput, scalability, and clean processing are paramount.

  • The substrate is free of other easily reducible groups like halogens.

Choose Chemical Reduction when:

  • Chemoselectivity is the primary concern. The synthesis of an amino ketone is almost guaranteed with reagents like SnCl₂ or Fe/HCl.[15][18]

  • The substrate contains other sensitive functional groups that would not survive hydrogenation.

  • Access to high-pressure hydrogenation equipment is limited.

By understanding the fundamental mechanisms and practical considerations outlined in this guide, researchers can confidently select and execute the optimal reduction strategy, ensuring an efficient and successful synthesis of their target aminoacetophenone derivatives.

References

  • IRINS. (n.d.). Experimental study of Bechamp process for nitrobenzene reduction to aniline.
  • LibreTexts. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Chem-Station. (2017, May 16). Bechamp Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Béchamp reduction. Retrieved from [Link]

  • Plietker, B., et al. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15, 2858-2861.
  • BenchChem. (n.d.). Common side products in the reduction of 3'-nitroacetophenone.
  • ECHEMI. (2026, February 19). Unlocking the Secrets of 3-Nitroacetophenone: A Journey Into Chemoselective Reduction.
  • Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters. Retrieved from [Link]

  • BenchChem. (n.d.). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
  • Royal Society of Chemistry. (n.d.). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science. Retrieved from [Link]

  • Desklib. (2021, April 17). Chemistry Lab: Selective Reductions of m-Nitroacetophenone. Retrieved from [Link]

  • Scribd. (n.d.). Chemists' Guide to Béchamp Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of Nitro-Substituted Acetophenones. Retrieved from [Link]

  • Google Patents. (n.d.). US4217304A - Continuous reduction process.
  • SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).
  • David Publishing. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • BenchChem. (n.d.). selective reduction of nitro group without affecting other functional groups.
  • Guo, W., et al. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • Bartleby.com. (n.d.). 3-Nitroacetophenone Synthesis Lab Report. Retrieved from [Link]

  • Wordpress. (n.d.). Sn2+ reduction.
  • Chemistry Stack Exchange. (2015, April 23). How can an aromatic ketone be reduced in the presence of a nitro group?. Retrieved from [Link]

  • Journal of Chemical Education. (2004, October 1). Combinatorial Partial Hydrogenation Reactions of 4-Nitroacetophenone. An Undergraduate Organic Laboratory. Retrieved from [Link]

  • ACS Publications. (n.d.). The selective reduction of meta- (and para-) nitroacetophenone. Retrieved from [Link]

  • Organic Process Research & Development. (2001, April 19). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of 4‐nitroacetophenone catalyzed by PdNPore‐3, Pd/C (5 wt. % palladium loading) or Raney‐Ni. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • ResearchGate. (n.d.). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Retrieved from [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Retrieved from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14).
  • ResearchGate. (2025, August 7). Hydrogenation of 4-Nitroacetophenone Over Rh/Silica: Understanding Selective Hydrogenation of Multifunctional Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Retrieved from [Link]

  • Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds. (n.d.).
  • ResearchGate. (n.d.). The results of the catalytic transfer hydrogenation of nitro compounds. Retrieved from [Link]

  • PubMed Central. (2025, August 28). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Retrieved from [Link]

  • MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • MDPI. (2021, August 9). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Wikipedia. (n.d.). Transfer hydrogenation. Retrieved from [Link]

  • University of Delaware. (n.d.). Modeling the reduction kinetics of nitroaromatic compounds and munition constituents in environmental media. Retrieved from [Link]

  • Study.com. (n.d.). Catalytic Hydrogenation Reaction & Mechanism. Retrieved from [Link]

  • ChemTalk. (2024, August 21). Catalytic Hydrogenation. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Purity Assessment of 1-(5-Amino-2-fluorophenyl)ethanone: An LC-MS Centric Approach

Abstract This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 1-(5-Amino-2-fluorophenyl)ethanone, a critical building block in modern drug discovery. With a focus on sci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 1-(5-Amino-2-fluorophenyl)ethanone, a critical building block in modern drug discovery. With a focus on scientific integrity and practical application, we delve into a detailed liquid chromatography-mass spectrometry (LC-MS) protocol, contrasting its performance against the more traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV). This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, experimental design, and data interpretation, grounded in authoritative regulatory standards.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

1-(5-Amino-2-fluorophenyl)ethanone is a key starting material and intermediate in the synthesis of a wide range of pharmacologically active compounds. Its molecular structure, featuring an aromatic amine, a ketone, and a fluorine substituent, makes it a versatile scaffold but also susceptible to the formation of various impurities during synthesis, storage, or handling.[1] These impurities, which can include regioisomers, starting material residues, by-products, and degradation products, may impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2]

Therefore, rigorous purity assessment is not merely a quality control checkpoint but a fundamental requirement for regulatory compliance and ensuring patient safety. The selection of an appropriate analytical technique is paramount. The method must be specific, sensitive, and robust enough to separate, identify, and quantify the main component from all potential impurities.[3]

Comparative Analysis of Core Methodologies: LC-MS vs. HPLC-UV

While several analytical techniques can be employed for purity analysis, this guide focuses on the two most prevalent methods in the pharmaceutical industry: HPLC-UV and LC-MS.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This has long been the workhorse of pharmaceutical quality control.[4] It offers robust and reproducible quantification for light-absorbing compounds. However, its primary limitation is the reliance on a chromophore. Impurities that lack a significant UV-absorbing moiety or co-elute with the main peak can be missed or incorrectly quantified. Furthermore, HPLC-UV provides no mass information, making definitive peak identification impossible without isolating the impurity and performing further characterization.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.[6] For impurity profiling, LC-MS offers two distinct advantages:

  • Mass-based Identification: It provides the molecular weight of eluting compounds, allowing for the rapid and confident identification of known impurities and the structural elucidation of unknown ones.[6]

  • Enhanced Specificity: It can distinguish between compounds that co-elute chromatographically but have different mass-to-charge (m/z) ratios, a common challenge in complex sample matrices.[7]

This guide will demonstrate that for a comprehensive and trustworthy purity assessment of 1-(5-Amino-2-fluorophenyl)ethanone, LC-MS is the superior methodology.

Experimental Design and Protocols

A robust analytical method is built on a foundation of sound experimental design and adherence to validated procedures. The protocols below are designed to be self-validating, incorporating system suitability checks to ensure reliable performance, in line with international guidelines such as ICH Q2(R1).[8][9]

Materials and Reagents
  • Reference Standard: 1-(5-Amino-2-fluorophenyl)ethanone, >99.5% purity

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade)

  • Columns:

    • LC-MS: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

    • HPLC-UV: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for a comprehensive purity assessment, from sample preparation to final data analysis and comparison.

Purity_Assessment_Workflow cluster_Prep 1. Preparation cluster_Analysis 2. Instrumental Analysis cluster_Data 3. Data Processing cluster_Eval 4. Evaluation & Comparison SamplePrep Sample Preparation (Dilution in Mobile Phase A) LCMS_Analysis LC-MS Analysis (Protocol 3.3) SamplePrep->LCMS_Analysis HPLCUV_Analysis HPLC-UV Analysis (Protocol 3.4) SamplePrep->HPLCUV_Analysis StdPrep Reference Standard Preparation StdPrep->LCMS_Analysis StdPrep->HPLCUV_Analysis SST System Suitability Solution SST->LCMS_Analysis SST->HPLCUV_Analysis LCMS_Data LC-MS Data Acquisition (Full Scan & SIM) LCMS_Analysis->LCMS_Data HPLCUV_Data HPLC-UV Data (Chromatogram @ 254 nm) HPLCUV_Analysis->HPLCUV_Data PurityCalc Purity Calculation (% Area Normalization) LCMS_Data->PurityCalc ImpurityID Impurity Identification (Mass-based) LCMS_Data->ImpurityID HPLCUV_Data->PurityCalc Comparison Method Comparison (Table 2) PurityCalc->Comparison ImpurityID->Comparison Conclusion Conclusion & Method Selection Comparison->Conclusion

Caption: A comprehensive workflow for the purity assessment of 1-(5-Amino-2-fluorophenyl)ethanone.

Detailed Protocol: LC-MS Method

Rationale: This method is optimized for the separation of polar aromatic amines and potential impurities. A C18 column provides excellent hydrophobic retention. The gradient elution ensures that both early-eluting polar impurities and the more retained main compound are well-resolved. Electrospray Ionization (ESI) in positive mode is selected due to the basic nature of the primary amine group, which is readily protonated.[10][11]

1. Chromatographic Conditions:

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Sample Concentration: 0.1 mg/mL in Mobile Phase A

2. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Acquisition Mode: Full Scan

  • Scan Range: m/z 50-500

Detailed Protocol: HPLC-UV Method (Comparative)

Rationale: This method represents a standard approach for routine quality control. A larger dimension column is used, typical for standard HPLC systems. The mobile phase is buffered to ensure consistent peak shapes for the basic analyte. Detection is set at a wavelength appropriate for the aromatic system.

1. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Sample Concentration: 0.5 mg/mL in Mobile Phase A

  • UV Detection: 254 nm

Data Analysis and Comparative Results

A hypothetical batch of 1-(5-Amino-2-fluorophenyl)ethanone was analyzed using both methods. The batch is known to contain trace amounts of the starting material, 1-(2-fluoro-5-nitrophenyl)ethanone, and a regioisomeric impurity, 1-(2-Amino-5-fluorophenyl)ethanone.[12]

Table 1: Comparative Chromatographic and Mass Spectrometric Data
AnalyteMethodRetention Time (min)UV Area %Observed m/z [M+H]⁺Proposed Identity
Impurity 1 HPLC-UV4.50.08N/AUnknown
LC-MS2.80.09154.06631-(2-Amino-5-fluorophenyl)ethanone
Main Peak HPLC-UV9.299.75N/AMain Compound
LC-MS5.499.78154.06621-(5-Amino-2-fluorophenyl)ethanone
Impurity 2 HPLC-UV12.10.17N/AUnknown
LC-MS7.10.13184.04591-(2-fluoro-5-nitrophenyl)ethanone
Co-eluting Impurity HPLC-UV9.2Not DetectedN/ANot Detected
LC-MS5.4Not Quantified170.0611Unidentified Impurity

Note: Data is illustrative for comparison purposes.

Discussion of Results

The data presented in Table 1 clearly highlights the advantages of the LC-MS approach.

  • Confident Identification: The LC-MS method provided the exact mass for the main peak ([M+H]⁺ at m/z 154.0662) and the two known impurities. This allowed for their immediate and confident identification.[13] With HPLC-UV, these peaks would have remained "unknown" without further investigation.

  • Detection of Co-eluting Impurities: The most significant finding is the detection of an additional impurity at m/z 170.0611, which completely co-elutes with the main peak. This impurity is invisible to the HPLC-UV method.[5] For regulated environments, failing to detect and identify such an impurity could have serious consequences.

  • Enhanced Sensitivity and Specificity: Although area percentages are comparable for the separated impurities, the mass spectrometer's ability to specifically monitor for expected ions can offer superior sensitivity and is not prone to interference from matrix components that might absorb at the same UV wavelength.[7]

The Power of Mass Spectrometry in Method Validation

The specificity of an analytical method is a critical validation parameter according to ICH guidelines.[3] Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

The diagram below illustrates how LC-MS inherently provides superior specificity compared to HPLC-UV.

Specificity_Comparison Method Specificity: A Comparative Logic cluster_HPLCUV HPLC-UV Method cluster_LCMS LC-MS Method uv_peak Single Chromatographic Peak (at Retention Time 't') uv_question Is the peak pure? uv_peak->uv_question uv_yes Assume Pure uv_question->uv_yes Yes uv_no Co-elution Suspected (Requires further analysis) uv_question->uv_no No / Unknown uv_result Ambiguous Specificity uv_yes->uv_result uv_no->uv_result ms_peak Chromatographic Peak (at Retention Time 't') ms_check Examine Mass Spectrum across the peak ms_peak->ms_check ms_question Single m/z value found? ms_check->ms_question ms_yes Peak is Pure ms_question->ms_yes Yes ms_no Multiple m/z values found (Co-elution detected) ms_question->ms_no No ms_result High Specificity Achieved ms_yes->ms_result ms_no->ms_result

Sources

Validation

Melting Point Standards for 5-Amino-2-Fluoroacetophenone Hydrochloride: A Technical Comparison Guide

Executive Summary This guide addresses the critical quality attributes (CQAs) of 5-amino-2-fluoroacetophenone (CAS 67500-19-0) and its hydrochloride salt. In drug development—particularly for kinase inhibitors and thromb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the critical quality attributes (CQAs) of 5-amino-2-fluoroacetophenone (CAS 67500-19-0) and its hydrochloride salt. In drug development—particularly for kinase inhibitors and thrombin receptor antagonists—this intermediate is frequently confused with its structural isomer, 2-amino-5-fluoroacetophenone.

Critical Note: While the free base (CAS 67500-19-0) has well-documented thermal properties, the hydrochloride salt is often a non-compendial, in-house intermediate. Consequently, no global pharmacopeial melting point standard (USP/EP) exists for the HCl salt. This guide provides the reference values for the free base , contrasts them with the common isomer, and outlines the protocol for establishing an In-House Reference Standard for the hydrochloride salt.

Part 1: Technical Specifications & Reference Data

The Isomer "Trap": Identification & Thermal Data

A major source of error in sourcing this standard is the confusion between the 5-amino-2-fluoro and 2-amino-5-fluoro isomers. Their melting points are distinct but close enough to cause confusion if not validated by NMR.

CompoundCAS NumberStructure DescriptionMelting Point (Lit.)Application Context
5-Amino-2-fluoroacetophenone 67500-19-0 Amino at 5', Fluoro at 2' (ortho to acetyl)76 – 85 °C [1, 2]Target Intermediate
2-Amino-5-fluoroacetophenone 2343-25-1Amino at 2' (ortho), Fluoro at 5'64 – 65 °C [3]Common Impurity/Isomer
5-Amino-2-fluoroacetophenone HCl Non-CompendialProtonated amine (Anilinium salt)>180 °C (Dec.) *Salt Form (High Stability)

*Note: The HCl salt melting point is dependent on the crystallization solvent and hydration state. It typically decomposes upon melting.

Why the Hydrochloride Salt?

While the free base is the primary reference standard for identity, the HCl salt is often preferred in process chemistry due to:

  • Enhanced Solubility: Higher aqueous solubility for downstream coupling.

  • Oxidative Stability: The protonated aniline is less susceptible to oxidation (browning) than the free base.

  • Purification: Salt formation is a highly effective method for rejecting regio-isomeric impurities.

Part 2: Establishing the Standard (Experimental Protocol)

Since a commercial Certified Reference Material (CRM) for the HCl salt is rare, you must establish an In-House Reference Standard . The following protocol ensures scientific integrity and traceability.

Characterization Workflow

This self-validating workflow ensures that the thermal data you generate is accurate and attributable.

CharacterizationWorkflow Start Crude 5-Amino-2-Fluoroacetophenone HCl Recryst Recrystallization (IPA/HCl or EtOH/Et2O) Start->Recryst Dry Vacuum Drying (40°C, <10 mbar, P2O5) Recryst->Dry Analysis Parallel Analysis Dry->Analysis DSC DSC Analysis (Onset & Peak) Analysis->DSC TGA TGA Analysis (Volatiles/Solvates) Analysis->TGA HPLC HPLC Purity (>99.5% Area) Analysis->HPLC Decision Is Purity >99.5% & Volatiles <0.5%? DSC->Decision TGA->Decision HPLC->Decision Fail Reject / Re-process Decision->Fail No Success Assign as Primary Reference Standard Decision->Success Yes

Figure 1: Workflow for establishing an In-House Reference Standard for non-compendial salts.

Method Comparison: Capillary vs. DSC

For the HCl salt, the choice of instrument critically affects the observed value due to decomposition.

FeatureCapillary Method (Büchi/Mettler)Differential Scanning Calorimetry (DSC)Recommendation
Principle Visual observation of phase change.Heat flow measurement (Endotherm).DSC is Mandatory
Suitability for Salts Low. Salts often decompose/darken before melting, making visual endpoint subjective.High. Can distinguish between dehydration (broad) and melting (sharp).Use DSC for salts.
Heating Rate 1.0 °C/min (Standard).10.0 °C/min (To outrun decomposition).Use 10 °C/min for HCl salts.
Data Output Range (Start-End).Onset Temperature (

).
Report

.

Part 3: Synthesis & Purification Factors

The melting point of 5-amino-2-fluoroacetophenone hydrochloride is highly sensitive to residual solvents and isomers.

Synthesis Route Impact

The standard synthesis involves the reduction of 5-nitro-2-fluoroacetophenone .

  • Risk: Incomplete reduction leads to nitro-impurities (lower MP).

  • Risk: Regio-isomers (from nitration of 2-fluoroacetophenone) result in the 2-amino-5-fluoro impurity.

  • Control: The HCl salt should be recrystallized from Ethanol/Diethyl Ether or Isopropanol . Avoid water, as the salt may form a hydrate, altering the melting point.

Handling the Hygroscopic Nature

Aniline hydrochloride salts are hygroscopic.[1]

  • Observation: A "wet" standard will show a depressed melting point and a broad endotherm in DSC.

  • Protocol: Dry the standard at 40°C under high vacuum over

    
     for 24 hours before any thermal analysis.
    

Part 4: References

  • ChemBK. (2024). 5'-Amino-2'-fluoroacetophenone Properties and Melting Point Data.

  • GuideChem. (2024). Chemical Properties of CAS 67500-19-0.

  • ChemicalBook. (2025). 2-Amino-5-fluoroacetophenone (Isomer) Melting Point Standards.

  • PubChem. (2025). Compound Summary: Fluorinated Acetophenone Derivatives. National Library of Medicine.

Sources

Safety & Regulatory Compliance

Safety

1-(5-Amino-2-fluorophenyl)ethanone hcl proper disposal procedures

This guide outlines the operational protocols for the safe disposal of 1-(5-Amino-2-fluorophenyl)ethanone hydrochloride . The procedures below prioritize personnel safety, regulatory compliance (RCRA/EPA), and environmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational protocols for the safe disposal of 1-(5-Amino-2-fluorophenyl)ethanone hydrochloride . The procedures below prioritize personnel safety, regulatory compliance (RCRA/EPA), and environmental protection, treating the substance as a halogenated aromatic amine .

Part 1: Chemical Identity & Hazard Assessment

Before handling waste, you must validate the chemical identity to ensure compatibility with waste streams.[1] This compound is an aniline derivative with a ketone and fluorine substitution, presented as a hydrochloride salt.

Parameter Technical Detail
Chemical Name 1-(5-Amino-2-fluorophenyl)ethanone hydrochloride
Synonyms 5'-Amino-2'-fluoroacetophenone HCl; 3-Acetyl-4-fluoroaniline HCl
CAS Number 67500-19-0 (Free base); Salt forms often unlisted, treat as parent.[2]
Molecular Formula C₈H₈FNO[2][3][4] · HCl
Hazard Class Irritant / Toxic / Corrosive (Potential)
Key Risks Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[5] As an aniline derivative, potential for blood toxicity (methemoglobinemia) exists.
Waste Stream Halogenated Organic (Due to Fluorine content)

Part 2: Pre-Disposal Segregation (Critical)

Proper segregation is the first line of defense against laboratory accidents. 1-(5-Amino-2-fluorophenyl)ethanone HCl is a reducing agent (amine) and an acid salt.

Incompatibility Matrix
  • DO NOT MIX WITH OXIDIZERS: Contact with nitrates, perchlorates, or peroxides can cause fire or explosion.

  • DO NOT MIX WITH STRONG BASES: Mixing with hydroxides (NaOH, KOH) will liberate the free amine, potentially altering volatility and toxicity profiles.

  • DO NOT MIX WITH BLEACH: Reaction with hypochlorites can produce toxic chloramines.

Diagram 1: Waste Segregation Logic

This decision tree guides the immediate categorization of the waste at the bench level.

SegregationLogic Start Waste Generation: 1-(5-Amino-2-fluorophenyl)ethanone HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidStream Stream A: Solid Hazardous Waste (Trace Halogenated) Solid->SolidStream Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolvent Stream B: Halogenated Organic Waste (DCM, Chloroform) SolventCheck->HalogenatedSolvent Contains Halogens NonHalogenatedSolvent Stream C: Non-Halogenated Organic Waste (Methanol, Acetone) SolventCheck->NonHalogenatedSolvent No Halogens Aqueous Stream D: Aqueous Toxic Waste (Do NOT Drain Pour) SolventCheck->Aqueous Water Based

Caption: Operational logic for segregating amine salt waste based on physical state and solvent carrier.

Part 3: Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired reagents, contaminated gloves, weighing boats, and filter paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear hazardous waste bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "1-(5-Amino-2-fluorophenyl)ethanone HCl, 95%".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Secondary Containment: If using bags, place the sealed bag inside a secondary rigid container to prevent puncture.

  • Disposal Route: This waste must be incinerated by a licensed facility. Do not dispose of in regular trash.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC waste, reaction byproducts, and washing solvents.

  • Halogen Rule: Because the molecule contains Fluorine , the entire solution is technically a Halogenated Waste unless the concentration is negligible (<0.1% typically, but strict adherence suggests treating as halogenated).

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2) due to the HCl salt, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to the solvent carboy. This prevents corrosion of waste drums.

    • Caution: Neutralization generates CO₂ gas. Allow off-gassing before capping.

  • Carboy Selection: Use an HDPE or Fluorinated HDPE carboy. Avoid metal cans due to potential corrosion from the chloride ion.

  • Segregation: Pour into the container marked "Halogenated Organic Waste" .

Protocol C: Spill Cleanup

Applicability: Benchtop spills < 50g/50mL.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a dust mask (N95) if dealing with fine powder.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel or oil-impregnated sweeping compound, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite, sand, or commercial spill pads.

  • Decontamination: Wipe the surface with a dilute soap/water solution, followed by an ethanol wipe.

  • Disposal: All cleanup materials go into Stream A (Solid Hazardous Waste) .

Part 4: Regulatory Compliance (RCRA)

While this specific compound is not explicitly listed on the EPA "P" or "U" lists (40 CFR 261.33), it is regulated as a Characteristic Hazardous Waste due to toxicity and ignitability (if in solvent).

  • Generator Status: You must ensure your facility tracks the weight of this waste toward your monthly generation limits.

  • Destruction Method: The ultimate disposal method utilized by environmental services will be High-Temperature Incineration . This is required to break down the carbon-fluorine bond and capture acid gases (HF/HCl) via scrubbers.

Diagram 2: Emergency Response & Disposal Workflow

DisposalWorkflow Start Waste Identified Label Labeling: Full Chemical Name + Hazard Warnings Start->Label Immediate Store Satellite Accumulation Area: Secondary Containment Label->Store < 3 Days Pickup EHS / Contractor Pickup Store->Pickup Upon Full Container Incineration Final Fate: High-Temp Incineration Pickup->Incineration Off-site

Caption: Lifecycle of the chemical waste from benchtop to final thermal destruction.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776097, 1-(5-Amino-2-fluorophenyl)ethanone. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[6] Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

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